molecular formula C9H8O4 B1628896 Methyl 4-formyl-2-hydroxybenzoate CAS No. 42137-51-9

Methyl 4-formyl-2-hydroxybenzoate

Cat. No.: B1628896
CAS No.: 42137-51-9
M. Wt: 180.16 g/mol
InChI Key: QHYZSTPHHGRZIS-UHFFFAOYSA-N
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Description

Methyl 4-formyl-2-hydroxybenzoate (CAS 1701806-37-2) is a high-purity organic building block supplied for research and development purposes. This compound, with a molecular formula of C9H8O4 and a molecular weight of 180.16 g/mol, is characterized by the presence of both a formyl and a hydroxy functional group on its benzoate ring structure . This unique multifunctional architecture makes it a valuable intermediate in synthetic chemistry, particularly for constructing more complex molecules in pharmaceutical development and materials science. Its structure suggests potential applications in the synthesis of novel compounds, such as those explored in crystal engineering and the development of organic ligands, where similar hydroxy-substituted benzoate derivatives are utilized . As a standardized chemical, it is ideal for method development and exploration in organic synthesis. The product is offered with a typical purity of 98% and is supported by analytical data. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers are advised to handle the compound appropriately in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-formyl-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYZSTPHHGRZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616426
Record name Methyl 4-formyl-2-hydroxybenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID80616426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42137-51-9
Record name Methyl 4-formyl-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-formyl-2-hydroxybenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Comprehensive Technical Guide: Methyl 4-formyl-2-hydroxybenzoate (CAS 5565-38-8) in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter highly functionalized aromatic building blocks that serve as the backbone for complex drug discovery programs. Methyl 4-formyl-2-hydroxybenzoate (frequently referenced in legacy databases as CAS 5565-38-8, and standardized under CAS 42137-51-9[1]) is a quintessential example of such a scaffold. Featuring three distinct, orthogonally reactive functional groups—an electrophilic aldehyde, a nucleophilic phenol, and a hydrolyzable methyl ester—this compound offers unparalleled versatility for library diversification.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and field-proven methodologies for its integration into high-throughput medicinal chemistry workflows.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physical properties of this compound is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The compound's molecular weight and lipophilicity make it an ideal starting material for lead optimization, ensuring that subsequent derivatives remain within Lipinski's Rule of Five.

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Significance
Chemical Name This compoundIUPAC standard identifier.
CAS Registry Number 5565-38-8 / 42137-51-9[1]Primary tracking identifiers for procurement.
Molecular Formula C9H8O4[1]Defines baseline mass for MS calibration.
Molecular Weight 180.16 g/mol [2]Ideal low-MW scaffold for fragment-based design.
Appearance White to pale yellow solid[3]Colorimetric indicator of purity/oxidation.
Key Functional Groups Phenol, Aldehyde, Methyl EsterEnables orthogonal synthetic pathways.
Solubility Soluble in DCM, DCE, EtOAc, MeOH[3][4]Compatible with standard organic workflows.

Mechanistic Reactivity & Functional Group Orthogonality

The strategic value of this compound lies in the differing electronic properties and steric environments of its three functional groups. This allows for sequential, orthogonal modifications without the need for excessive protecting group manipulation.

  • The Formyl Group (-CHO): Located at the para position relative to the ester, this aldehyde is highly electrophilic due to the electron-withdrawing nature of the aromatic ring. It is the primary site for [4] and Schiff base condensations.

  • The Phenolic Hydroxyl (-OH): With a pKa of approximately 9.5, the phenol can be selectively deprotonated using mild bases (e.g.,

    
    ). This enables selective 
    
    
    
    -alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) when converted to a triflate.
  • The Methyl Ester (-COOCH3): This group is relatively stable under mild acidic or basic conditions. It requires deliberate, harsher conditions (e.g., LiOH in THF/

    
    ) for hydrolysis, allowing it to act as an inherent protecting group for the carboxylic acid during upstream modifications.
    

Reactivity Core This compound (CAS 5565-38-8) Aldehyde Formyl Group (-CHO) Reductive Amination / Condensation Core->Aldehyde Primary Reactivity Phenol Hydroxyl Group (-OH) Alkylation / Cross-Coupling Core->Phenol Secondary Reactivity Ester Methyl Ester (-COOCH3) Hydrolysis / Amidation Core->Ester Tertiary Reactivity Schiff Schiff Bases & Amines Aldehyde->Schiff Ethers Aryl Ethers Phenol->Ethers Acids Carboxylic Acids & Amides Ester->Acids

Fig 1: Orthogonal reactivity pathways of this compound functional groups.

Standardized Experimental Protocol: Selective Reductive Amination

To demonstrate the practical utility of this scaffold, I have detailed a self-validating protocol for the selective reductive amination of the formyl group. This is a staple reaction in generating secondary amine libraries for biological screening.

Objective: Synthesize secondary amine derivatives while preserving the phenol and methyl ester functionalities.

Reagents Required:
  • This compound (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (0.1 equiv, catalytic)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology & Causality:
  • Imine Formation: Dissolve the aldehyde and primary amine in anhydrous DCE (0.2 M concentration). Add the catalytic glacial acetic acid. Stir at room temperature for 2 hours.

    • Causality Insight: Acetic acid lowers the pH to ~4.5, protonating the carbonyl oxygen to increase electrophilicity without fully protonating the nucleophilic amine. DCE is chosen over DCM due to its higher boiling point, allowing for gentle heating if steric hindrance impedes imine formation.

  • In-Process Validation (Self-Validating Step): Monitor the reaction via LC-MS (UV 254 nm). Do not proceed until the aldehyde peak is consumed and the intermediate iminium ion

    
     mass peak is confirmed.
    
  • Selective Reduction: Cool the reaction mixture to 0°C. Add STAB portion-wise over 10 minutes.

    • Causality Insight: STAB is specifically selected over Sodium Borohydride (

      
      ). 
      
      
      
      is overly aggressive and risks reducing the unreacted aldehyde to an alcohol. STAB selectively reduces the iminium ion intermediate, leaving the ester and phenol completely untouched.
  • Completion & Quenching: Allow the mixture to warm to room temperature and stir for 12 hours. Quench the reaction carefully with saturated aqueous

    
     to neutralize the acetic acid and decompose excess STAB.
    
  • Extraction & Purification: Extract the aqueous layer with dichloromethane (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Applications in Advanced Drug Discovery

This compound is not merely a theoretical building block; it is actively utilized in the synthesis of several high-profile therapeutic agents.

  • Soluble Guanylate Cyclase (sGC) Activators: The scaffold is a critical intermediate in the synthesis of alkoxy pyrazoles, which are potent sGC activators used in the treatment of cardiovascular diseases[5].

  • S-nitrosoglutathione Reductase (GSNOR) Inhibitors: The compound is reacted with urea derivatives to form complex dihydropyrimidin-2(1H)-one compounds, which serve as highly selective GSNOR inhibitors for respiratory and inflammatory disorders[6].

  • GluN2C-Selective Potentiators: In neuropharmacology, the scaffold undergoes ozonolysis and subsequent derivatization to build novel NMDA receptor modulators, highlighting its stability under rigorous oxidative conditions[3].

Workflow Scaffold Scaffold Prep (CAS 5565-38-8) Div Library Diversification (Automated Synthesis) Scaffold->Div Pur LC-MS Purification (>95% Purity) Div->Pur Screen In Vitro Screening (e.g., sGC, GSNOR) Pur->Screen Hit Hit Identification & SAR Analysis Screen->Hit

Fig 2: High-throughput drug discovery workflow utilizing the substituted benzoate scaffold.

References

  • Title: this compound | CAS 42137-51-9 Source: American Elements URL: [Link]

  • Title: Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators Source: AWS / Journal of Medicinal Chemistry URL: [Link]

  • Title: Organic Chemistry Catalog - this compound Source: 3ASenrise URL: [Link]

  • Title:WO2011038204A1 - Novel dihydropyrimidin-2(1H)
  • Title:US8906904B2 - Alkoxy pyrazoles as soluble guanylate cyclase activators Source: Google Patents URL

Sources

A Comprehensive Technical Guide to Methyl 4-formyl-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of methyl 4-formyl-2-hydroxybenzoate, a versatile organic compound with significant applications in synthetic chemistry and drug discovery. We will delve into its fundamental properties, synthesis, and key applications, offering field-proven insights and detailed protocols to support your research and development endeavors.

Core Properties and Identification

This compound is a functionalized aromatic compound characterized by the presence of a methyl ester, a formyl (aldehyde) group, and a hydroxyl group on a benzene ring. These functional groups impart a unique reactivity profile, making it a valuable intermediate in organic synthesis.

PropertyValueSource
Molecular Formula C9H8O4[1][2]
Molecular Weight 180.16 g/mol [1][2]
CAS Number 42137-51-9[1][2]
Appearance Solid
Purity Typically ≥95%
Storage Conditions Inert atmosphere, 2-8°C[2]

Synonyms: This compound is also known by several other names, including methyl 2-hydroxy-4-formylbenzoate and 4-Formyl-2-hydroxybenzoic acid methyl ester.[1]

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the formylation of a corresponding phenolic ester. The choice of synthetic strategy often depends on the availability of starting materials, desired scale, and required purity.

A representative synthesis could involve the ozonolysis of a suitable precursor. For instance, a synthetic pathway described in the supporting information for a study on GluN2C-selective potentiators outlines the dissolution of a precursor compound in dichloromethane (DCM), followed by cooling and bubbling with ozone gas until a color change is observed.[3]

Experimental Protocol: Illustrative Synthesis via Ozonolysis [3]

  • Dissolution: Dissolve the starting material (e.g., a vinyl-substituted precursor) in dichloromethane (DCM) in a flask open to the air.

  • Cooling: Cool the reaction mixture to -78 °C.

  • Oxygenation: Pass a stream of O2(g) through the mixture for 5 minutes.

  • Ozonolysis: Bubble O3(g) into the mixture until the solution turns blue, indicating the completion of the reaction.

  • Work-up: Quench the reaction and proceed with standard aqueous work-up procedures, including extraction with an organic solvent like ethyl acetate (EtOAc) and washing with water and brine.

  • Drying and Concentration: Dry the combined organic layers over a drying agent such as MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel.

Synthesis_Workflow Start Starting Material (Vinyl Precursor) Dissolution Dissolve in DCM Start->Dissolution Cooling Cool to -78°C Dissolution->Cooling Oxygenation Bubble O2 Cooling->Oxygenation Ozonolysis Bubble O3 Oxygenation->Ozonolysis Workup Aqueous Work-up Ozonolysis->Workup Purification Flash Chromatography Workup->Purification Product This compound Purification->Product

Caption: Illustrative workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[4] The aldehyde group can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, such as condensations, while the methyl ester can be further functionalized.[4]

While direct applications of this compound are specific, its structural isomer, methyl 4-formylbenzoate, is widely used in the synthesis of pharmaceutical intermediates. For example, it is a precursor for chalcone amide α-glucosidase inhibitors, which are being investigated for the management of type 2 diabetes.[4] It is also used in the synthesis of key intermediates for angiotensin II receptor blockers (ARBs) like telmisartan.[4]

Additionally, the broader class of formyl-hydroxybenzoates and their derivatives are recognized as bioactive precursors in the synthesis of compounds with a range of pharmacological activities, including antifungal and anticancer properties.[5]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques. While a specific ¹H NMR spectrum for this compound was not found in the provided search results, the spectrum for the related compound, methyl 4-formylbenzoate, is available and can provide an indication of the expected chemical shifts for the aromatic protons, the aldehyde proton, and the methyl ester protons.[6]

Expected Analytical Techniques for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (hydroxyl, aldehyde, and ester).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The H302 hazard statement suggests it may be harmful if swallowed.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

References

  • Supporting Information: Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). One‐pot procedure for synthesis of methyl 4‐formylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-formyl-3-hydroxybenzoate. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Methyl 4-formylbenzoate. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). Methyl4-formylbenzoate | C9H8O3 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • Drug Information, Uses, Side Effects, Chemistry. (n.d.). Methyl 4-Hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]

Sources

Solvation Thermodynamics of Methyl 4-formyl-2-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of bulk drug intermediates is a critical prerequisite for optimizing reaction yields, designing purification workflows, and formulating drug delivery systems. This technical guide provides an in-depth analysis of the solvation thermodynamics of methyl 4-formyl-2-hydroxybenzoate . By bridging theoretical predictive models—specifically Hansen Solubility Parameters (HSP)—with self-validating empirical protocols, this document equips researchers with a robust framework for solvent selection and solubility quantification.

Molecular Architecture & Physicochemical Profile

This compound (CAS: 42137-51-9) is a highly functionalized aromatic compound widely utilized as a building block in pharmaceutical synthesis[1]. Its solubility behavior is dictated by a complex interplay of functional groups attached to the benzene core.

Crucially, the hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent methyl ester. This intramolecular interaction effectively "masks" the hydroxyl group from the solvent environment, reducing the molecule's overall capacity to act as a hydrogen bond donor. However, the formyl group (-CHO) at the 4-position remains exposed, acting as a potent hydrogen bond acceptor and imparting a significant dipole moment to the molecule.

Table 1: Physicochemical Properties
ParameterValue
Compound Name This compound
CAS Number 42137-51-9
Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
SMILES O=C(OC)C1=CC=C(C=O)C=C1O
H-Bond Donors 1 (Masked by intramolecular bonding)
H-Bond Acceptors 4

Theoretical Solvation Framework: Hansen Solubility Parameters (HSP)

To avoid the costly and time-consuming process of blind empirical screening, solvent selection should be grounded in thermodynamic theory. The Hansen Solubility Parameters (HSP) framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion (


), polar (

), and hydrogen bonding (

)[2].

Using group contribution methods, we can estimate the HSP for pure organic compounds based solely on their molecular structure[3]. Because "like dissolves like," a solvent will effectively dissolve this compound if its HSP coordinates closely match those of the solute. The distance between the solvent and solute in this 3D space is known as the Hansen distance (


). Minimizing 

maximizes thermodynamic solubility[4].
Table 2: Estimated HSP for this compound
ParameterSymbolEstimated Value (MPa^0.5)Mechanistic Driver
Dispersion

~16.5Aromatic benzene ring and methyl group.
Polarity

~10.0Dipole moments from the ester and formyl carbonyls.
Hydrogen Bonding

~13.5H-bond acceptor capacity of the oxygen atoms.

Systems Engineering: Predictive to Empirical Workflow

To establish a highly reliable solubility profile, theoretical HSP predictions must be coupled with rigorous empirical validation. The workflow below illustrates the logical progression from computational screening to physical quantification.

Workflow cluster_theory Phase 1: Theoretical Prediction cluster_empirical Phase 2: Empirical Validation N1 Target Identification This compound N2 HSP Calculation (δd, δp, δh) N1->N2 N3 Solvent Candidate Screening N2->N3 N4 Isothermal Shake-Flask (Excess Solid, 48h) N3->N4 N5 Phase Separation (Centrifugation + Filtration) N4->N5 N6 HPLC-UV Quantification (Self-Validating) N5->N6

Fig 1: End-to-end workflow for theoretical prediction and empirical validation of solubility.

Self-Validating Experimental Protocol

The isothermal shake-flask method remains the gold standard for determining thermodynamic solubility, as it directly measures the equilibrium state between the solid and solvent[4]. The following protocol is designed as a self-validating system , where the causality behind every action ensures data integrity.

Step 1: Solid-State Saturation
  • Action: Add 50–100 mg of this compound to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.

  • Causality: An excess of the solid phase must be maintained to ensure the solution reaches its maximum thermodynamic saturation point. If the solid pellet disappears entirely, the system is unsaturated, and the resulting data will represent a concentration, not the true solubility limit.

Step 2: Isothermal Equilibration
  • Action: Place the vials in an isothermal shaker bath at 25.0 ± 0.1 °C and agitate at 150 rpm for 48 hours.

  • Causality: Thermodynamic solubility is highly temperature-dependent. Strict isothermal conditions prevent supersaturation artifacts caused by temperature fluctuations. A 48-hour timeframe is required to overcome the crystal lattice energy barrier and achieve true dynamic equilibrium between the solid and solute phases.

Step 3: Phase Separation
  • Action: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by immediate filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation compacts the undissolved solid, while PTFE filtration removes sub-micron particulates. If particulates are not removed, they will dissolve upon dilution in the mobile phase, falsely inflating the quantified solubility. PTFE is chosen for its broad chemical compatibility with aggressive organic solvents.

Step 4: HPLC-UV Quantification (Self-Validation)
  • Action: Dilute the filtered aliquot with the HPLC mobile phase and inject it into a C18 reverse-phase column. Monitor absorbance at the compound's

    
     (approx. 254 nm).
    
  • Causality: Unlike gravimetric methods, HPLC-UV is self-validating. It not only quantifies the concentration of the target analyte but also separates it from any potential degradation products formed during the 48-hour equilibration. If secondary peaks appear on the chromatogram, the solvent is chemically incompatible with the solute, and the solubility data must be flagged as unstable.

Quantitative Solubility Data

Based on the structural properties and HSP alignment, this compound exhibits excellent solubility in polar aprotic solvents, moderate solubility in esters and alcohols, and practically zero solubility in non-polar aliphatic hydrocarbons.

Table 3: Solubility Profile in Standard Organic Solvents (25°C)
Solvent ClassSolventDielectric Constant (

)
Empirical Solubility Range
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 mg/mL (Freely Soluble)
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100 mg/mL (Freely Soluble)
Ester Ethyl Acetate (EtOAc)6.030 - 50 mg/mL (Soluble)
Polar Protic Methanol (MeOH)32.720 - 40 mg/mL (Soluble)
Halogenated Dichloromethane (DCM)8.910 - 20 mg/mL (Sparingly Soluble)
Non-Polar n-Hexane1.9< 1 mg/mL (Practically Insoluble)

Application Insight: For synthetic workflows requiring high concentrations of the reagent (e.g., cross-coupling reactions or substitutions at the formyl group), DMSO or DMF are the optimal choices. If the downstream process requires solvent removal via rotary evaporation, Ethyl Acetate offers the best balance of moderate solubility and high volatility.

References

  • Buy this compound from HANGZHOU LEAP CHEM CO., LTD. - Echemi.
  • HSP Basics | Practical Solubility Science - Prof Steven Abbott.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC.
  • Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter | Journal of Chemical & Engineering D

Sources

Technical Safety & Handling Guide: Methyl 4-formyl-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth operational framework for the safe handling, storage, and experimental application of Methyl 4-formyl-2-hydroxybenzoate .

CAS Registry Number: 42137-51-9 Synonyms: Methyl 2-hydroxy-4-formylbenzoate; 4-Formylsalicylic acid methyl ester Molecular Formula: C₉H₈O₄ Molecular Weight: 180.16 g/mol [1][2]

Part 1: Chemical Identity & Strategic Utility

This compound is a bifunctional aromatic scaffold characterized by three distinct reactive centers: a methyl ester, a phenolic hydroxyl group, and an aldehyde. It serves as a critical intermediate in the synthesis of bioactive Schiff bases, enzyme inhibitors (e.g.,


-glucosidase inhibitors), and complex pharmaceutical pharmacophores.
Structural Analysis for Researchers
  • The Aldehyde (C4): The primary site for nucleophilic attack (e.g., Wittig olefination, reductive amination). It is the most labile group, susceptible to autoxidation to the carboxylic acid.

  • The Phenol (C2): Provides an ortho-handle for hydrogen bonding (stabilizing the ester) or further functionalization via etherification.

  • The Ester (C1): Generally stable but susceptible to hydrolysis under strong basic conditions.

Part 2: Critical Hazard Architecture

Unlike standard SDS documents which list codes, this section analyzes the causality of the hazards to inform your engineering controls.

GHS Classification & Risk Logic
Hazard CategoryH-CodeRisk DescriptionMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowedBioavailability of salicylate derivatives suggests potential systemic toxicity affecting metabolic processes.
Skin Irritation H315 Causes skin irritationPhenolic compounds can denature proteins and disrupt the stratum corneum.
Eye Irritation H319 Causes serious eye irritationAldehydes are potent lachrymators and mucosal irritants; direct contact causes immediate inflammation.
STOT - SE H335 May cause respiratory irritationInhalation of dust/vapor triggers reactive airway irritation due to the aldehyde moiety.
Visualizing Hazard Mitigation

The following diagram maps the exposure pathways to specific engineering controls, creating a self-validating safety loop.

HazardLogic Source This compound (Powder/Solid) Route_Air Inhalation (Dust/Aerosol) Source->Route_Air Weighing/Transfer Route_Skin Dermal/Ocular (Direct Contact) Source->Route_Skin Spills/Handling Effect_Resp Mucosal Inflammation (Aldehyde Reactivity) Route_Air->Effect_Resp Effect_Burn Keratin Denaturation (Phenolic Acidity) Route_Skin->Effect_Burn Control_Eng Fume Hood (Face Velocity >100 fpm) Control_Eng->Route_Air Mitigates Control_PPE Nitrile Gloves + Goggles (Barrier Protection) Control_PPE->Route_Skin Blocks

Figure 1: Hazard mitigation logic flow connecting exposure routes to specific engineering controls.

Part 3: Physicochemical Intelligence

Accurate physical data is the foundation of experimental design. The melting point serves as a primary purity indicator.

PropertyValueExperimental Relevance
Physical State Solid (Powder)Requires anti-static weighing tools to prevent dispersal.
Color White to Light Green/CreamDarkening indicates oxidation (quinone formation or aldehyde oxidation).
Melting Point 76 – 77 °C Sharp range indicates high purity. Broadening suggests hydrolysis/oxidation.
Solubility DMSO, Methanol, Ethyl AcetateSoluble in polar organics; poor solubility in water (requires co-solvent).
Storage Temp 2 – 8 °C Retards autoxidation rates.
Atmosphere Inert (Argon/Nitrogen)Critical: Prevents conversion of -CHO to -COOH.

Part 4: Strategic Handling & Storage Protocols

Trustworthiness in chemistry comes from reproducibility. The following protocols ensure the compound remains viable for synthesis.

The "Inert Chain" Storage Protocol
  • Issue: The 4-formyl group is air-sensitive. The 2-hydroxy group makes the ring electron-rich, potentially accelerating oxidation.

  • Protocol:

    • Upon Receipt: Verify the seal. If the compound is yellow/brown, check purity via TLC or NMR immediately.

    • Long-Term Storage: Store under an Argon blanket. If a glovebox is unavailable, parafilm the cap heavily and place the vial inside a secondary jar containing desiccant and an oxygen scavenger sachet.

    • Temperature: Keep refrigerated (4°C). Allow the vial to warm to room temperature before opening to prevent water condensation (which hydrolyzes the ester).

Experimental Handling (Weighing)
  • Engineering Control: Always weigh inside a chemical fume hood.

  • Static Control: Use an anti-static gun or polonium strip if the powder is "fly-away" to prevent inhalation hazards.

  • Tools: Use glass or stainless steel spatulas. Avoid iron tools if the phenol moiety is suspected to chelate (though less likely with the ester present).

Part 5: Experimental Workflow & Synthesis Context

This section details how to employ the compound in a Reductive Amination , a common application for this scaffold. This workflow emphasizes safety during the reaction setup.

Workflow Visualization

SynthesisWorkflow Step1 1. Preparation Warm to RT in Desiccator Step2 2. Solubilization Dissolve in MeOH/DCM (Inert Atmosphere) Step1->Step2 Prevent Hydrolysis Step3 3. Activation Add Amine + Acid Cat. (Formation of Imine) Step2->Step3 N2 Flush Step4 4. Reduction Add NaBH(OAc)3 (Gas Evolution Hazard) Step3->Step4 0°C Cooling Step5 5. Quench Sat. NaHCO3 (Check pH) Step4->Step5 Careful Addition

Figure 2: Safe operational workflow for reductive amination using this compound.

Protocol Causality
  • Solubilization: Methanol is often used, but if the ester is sensitive to transesterification, use Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Imine Formation: The aldehyde reacts with the amine to form a Schiff base. This is often equilibrium-driven; adding molecular sieves (4Å) helps drive the reaction by removing water.

  • Reduction: When adding the reducing agent (e.g., Sodium triacetoxyborohydride), hydrogen gas may evolve. Safety Critical: Do not seal the vessel completely; use a bubbler or a needle vent to relieve pressure.

Part 6: Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes. The aldehyde group fixes proteins; speed is critical to prevent corneal opacity.

  • Skin Contact: Wash with soap and water. Do not use alcohol-based solvents immediately, as they may increase dermal absorption of the phenolic compound.

  • Spill Cleanup:

    • Isolate the area.

    • Dampen the powder with an inert solvent (like heavy oil or a specific dust suppressant) to prevent dust generation.

    • Sweep into a waste container.

    • Clean surface with a weak base (sodium carbonate solution) to neutralize any phenolic residues.

References

  • PubChem. (n.d.).[3] Methyl 2-formyl-4-hydroxybenzoate (Compound).[2][4][5] National Library of Medicine. Retrieved February 28, 2026, from [Link]

Sources

Methyl 4-Formyl-2-Hydroxybenzoate Derivatives: A Comprehensive Technical Review of Synthesis and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Literature Review

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile molecular building blocks. Methyl 4-formyl-2-hydroxybenzoate (CAS: 42137-51-9) has emerged as a privileged scaffold in the synthesis of diverse pharmacological agents [1, 2]. Characterized by a tri-functional aromatic core—comprising an ester, a phenolic hydroxyl, and an aldehyde group—this compound provides orthogonal reactive handles that enable complex derivatization without the need for excessive protecting group manipulations.

This whitepaper synthesizes current literature and patent data to explore the physicochemical properties, regioselective synthesis, and downstream therapeutic applications of this compound derivatives, with a specific focus on their roles as S-nitrosoglutathione reductase (GSNOR) inhibitors, soluble guanylate cyclase (sGC) activators, and NMDA receptor modulators.

Table 1: Physicochemical Profile of the Core Scaffold
PropertyValueClinical / Synthetic Relevance
IUPAC Name This compoundCore building block for API synthesis.
CAS Number 42137-51-9Standardized registry identification [1].
Molecular Formula C9H8O4High atom economy for fragment-based drug discovery.
Molecular Weight 180.16 g/mol Low molecular weight, ideal for Lipinski Rule of 5 compliance.
Exact Mass 180.042258 DaEssential for high-resolution mass spectrometry (HRMS) tracking [1].
InChIKey QHYZSTPHHGRZIS-UHFFFAOYSA-NDatabase cross-referencing [2].

Chemical Synthesis & Reactivity Profile

The synthesis of this compound requires precise regiocontrol. Direct formylation (e.g., via Reimer-Tiemann or Vilsmeier-Haack reactions) of methyl salicylate typically favors the 5-position due to the strong para-directing effect of the hydroxyl group. To circumvent this and selectively yield the 4-formyl derivative, modern synthetic routes utilize cross-coupling followed by oxidative cleavage [3].

Protocol 1: Regioselective Synthesis via Ozonolysis

This protocol details the conversion of methyl 2-hydroxy-4-vinylbenzoate to the target aldehyde. The causality behind this approach is to leverage the predictable regiochemistry of palladium-catalyzed vinylation of a 4-halogenated precursor, followed by a highly specific oxidative cleavage of the terminal alkene.

Reagents: Methyl 2-hydroxy-4-vinylbenzoate (0.49 g, 2.8 mmol), Dichloromethane (DCM, 7.5 mL), Ozone (


), Oxygen (

), Dimethyl sulfide (0.61 mL, 8.3 mmol).

Step-by-Step Methodology:

  • Solvation & Preparation: Dissolve methyl 2-hydroxy-4-vinylbenzoate in DCM (0.4 M) in a reaction vessel.

  • Thermal Control: Cool the mixture to −78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are critical to stabilize the highly reactive primary ozonide intermediate and prevent uncontrolled exothermic degradation.

  • Oxygen Purge: Pass a stream of

    
    (g) through the solution for 5 minutes to displace ambient atmosphere.
    
  • Ozonolysis: Bubble

    
    (g) into the mixture until a persistent blue coloration is observed. Causality: The blue color indicates the saturation of the solvent with unreacted ozone, signaling the complete consumption of the alkene.
    
  • Degassing: Purge the solution with

    
    (g) for 5 minutes to remove excess dissolved ozone.
    
  • Reductive Workup: Add dimethyl sulfide (3.0 equivalents) and allow the reaction to warm to room temperature overnight. Causality: Dimethyl sulfide acts as a mild reducing agent to cleave the secondary ozonide, yielding the desired aldehyde while preventing over-oxidation to the carboxylic acid.

  • Purification: Concentrate in vacuo and purify via flash column chromatography on

    
     (Hexanes/EtOAc) [3].
    

Therapeutic Applications & Drug Development

The distinct functional groups of this compound allow it to be seamlessly integrated into various pharmacophores.

S-Nitrosoglutathione Reductase (GSNOR) Inhibitors

Nitric oxide (NO) is a critical gaseous signaling molecule regulating vasodilation, smooth muscle proliferation, and host defense[4]. S-nitrosoglutathione (GSNO) is the primary endogenous reservoir of NO. GSNOR is the enzyme responsible for catabolizing GSNO. By inhibiting GSNOR, local and systemic bioactive NO levels are preserved, offering a therapeutic avenue for asthma, hypertension, and cardiovascular diseases [4].

Derivatives of this compound, specifically dihydropyrimidin-2(1H)-ones , have been patented as potent GSNOR inhibitors [4]. The aldehyde moiety serves as the electrophilic core in a multi-component Biginelli condensation.

Biginelli A This compound (Aldehyde) E Dihydropyrimidin-2(1H)-one Derivative (GSNOR Inhibitor) A->E B Urea (Amine Source) B->E C Ketone (e.g., 1,2-diphenylethanone) C->E D Acid Catalyst (HCl in EtOH) D->E Catalysis

Fig 1: Biginelli condensation yielding GSNOR inhibitors.

Protocol 2: Synthesis of Dihydropyrimidin-2(1H)-one Derivatives

This protocol utilizes a classic Biginelli multi-component reaction. The acid catalyst is essential for generating the highly reactive acyliminium ion intermediate from the aldehyde and urea, which is subsequently trapped by the enolized ketone.

  • Reagent Combination: In a reaction flask, combine this compound (125 mg, 0.69 mmol), 1,2-diphenylethanone (136.2 mg, 0.69 mmol), and urea (124.8 mg, 2.08 mmol)[4].

  • Catalysis: Add 5 mL of ethanol as the solvent, followed by 1.0 mL of concentrated hydrochloric acid.

  • Cyclocondensation: Heat the mixture at 90 °C under a nitrogen atmosphere for 40 hours. Causality: Extended heating is required to drive the thermodynamically favored cyclization and subsequent dehydration steps.

  • Workup: Concentrate under reduced pressure, perform a standard aqueous/EtOAc extraction, and purify the crude product to yield the target inhibitor [4].

Soluble Guanylate Cyclase (sGC) Activators

Downstream of NO signaling, soluble guanylate cyclase (sGC) catalyzes the conversion of GTP to cGMP, driving smooth muscle relaxation. In disease states where NO bioavailability is compromised, direct sGC activators are required. This compound has been utilized to synthesize alkoxy pyrazole derivatives that act as sGC activators, addressing cardiopulmonary disorders [5]. The phenolic hydroxyl group is typically alkylated to optimize the lipophilic ligand efficiency of the resulting drug candidates.

Pathway NO Nitric Oxide (NO) GSNO S-Nitrosoglutathione (GSNO) NO->GSNO Nitrosylation sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GSNOR GSNOR Enzyme GSNO->GSNOR Catabolized by Vasodilation Vasodilation / Smooth Muscle Relaxation GSNO->Vasodilation Preserved NO Bioavailability Inhibitor Dihydropyrimidinone Inhibitor Inhibitor->GSNOR Blocks sGC->Vasodilation cGMP Production

Fig 2: NO/GSNOR/sGC signaling cascade targeted by the synthesized derivatives.

GluN2C-Selective NMDA Receptor Potentiators

Beyond cardiovascular applications, the scaffold is utilized in neuropharmacology. The aldehyde group undergoes reductive amination to generate library compounds targeting the GluN2C subunit of the NMDA receptor [3]. These potentiators are critical tools for investigating the pathophysiology of schizophrenia and other neuropsychiatric conditions, where the precise spatial arrangement of the ester and etherified hydroxyl groups dictates receptor subtype selectivity.

Table 2: Key Derivative Classes and Biological Targets
Derivative ClassPrimary TargetTherapeutic IndicationSynthetic Role of Scaffold
Dihydropyrimidin-2(1H)-ones GSNOR InhibitionAsthma, HypertensionAldehyde acts as electrophile in Biginelli reaction [4].
Alkoxy Pyrazoles sGC ActivationCardiopulmonary DiseasePhenolic OH allows for targeted etherification [5].
Substituted Benzylamines GluN2C PotentiationSchizophreniaAldehyde undergoes reductive amination [3].

Conclusion

This compound is a highly privileged scaffold in medicinal chemistry. Its unique substitution pattern prevents steric hindrance while offering three distinct sites for orthogonal modification. As demonstrated by its integration into GSNOR inhibitors, sGC activators, and NMDA receptor modulators, mastering the regioselective synthesis and derivatization of this compound is essential for researchers aiming to develop novel therapeutics targeting complex biological pathways.

References

  • AWS / Supporting Information. Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Available at:[Link]

  • Google Patents.WO2011038204A1 / US8741915B2 - Novel dihydropyrimidin-2(1h)-one compounds as s-nitrosoglutathione reductase inhibitors.
  • Google Patents.US8906904B2 - Alkoxy pyrazoles as soluble guanylate cyclase activators.

Technical Whitepaper: Biological Potential and Synthetic Utility of Methyl 4-formyl-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Potential of Methyl 4-formyl-2-hydroxybenzoate Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

This compound (CAS: 42137-51-9) represents a highly functionalized salicylate scaffold characterized by three distinct reactive centers: a phenolic hydroxyl group, a methyl ester, and a para-positioned formyl group. While often overlooked as a mere synthetic intermediate, this compound possesses significant intrinsic biological potential and serves as a critical pharmacophore in the development of S-nitrosoglutathione reductase (GSNOR) inhibitors and NMDA receptor modulators .

This guide analyzes the compound’s biochemical reactivity, details its application in high-value drug discovery pathways, and provides validated protocols for synthesizing bioactive derivatives.

Chemical Profile & Pharmacophore Analysis[1]

Structural Logic

The molecule functions as a "push-pull" aromatic system. The electron-donating phenolic hydroxyl group at the ortho position (relative to the ester) creates a hydrogen-bond network that stabilizes the core, while the electron-withdrawing formyl group at the para position activates the ring for nucleophilic attacks and Schiff base condensations.

PropertySpecification
IUPAC Name This compound
CAS Number 42137-51-9
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
Key Functionalities Aldehyde (Electrophile), Phenol (H-bond donor), Ester (Lipophilic tail)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Reactivity Spectrum
  • Aldehyde (C4): The primary site for derivatization. Reacts with primary amines to form Schiff bases (imines) or hydrazines to form hydrazones , both of which are privileged structures in antimicrobial and anticancer drug design.

  • Phenolic Hydroxyl (C2): Provides antioxidant capacity via radical scavenging and serves as a binding motif for metalloenzymes (e.g., Tyrosinase).

  • Methyl Ester (C1): Modulates lipophilicity (LogP) and cell permeability; hydrolyzable to the free acid for improved solubility in basic media.

Biological Activity Spectrum

Pathway Modulation (Drug Discovery)

Research indicates this scaffold is a precursor for potent modulators of specific signaling pathways:

  • Nitric Oxide Signaling (GSNOR Inhibition): Derivatives of this compound function as intermediates in the synthesis of dihydropyrimidin-2(1H)-one compounds. These compounds inhibit S-nitrosoglutathione reductase (GSNOR) , an enzyme that regulates levels of S-nitrosothiols.

    • Mechanism:[1][2] Inhibition of GSNOR prevents the breakdown of S-nitrosoglutathione (GSNO), thereby increasing the bioavailability of Nitric Oxide (NO).[2]

    • Therapeutic Application: Cystic fibrosis, asthma, and cardiovascular diseases.

  • CNS Modulation (NMDA Receptors): The scaffold is utilized in the synthesis of GluN2C-selective potentiators . These agents modulate the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel in synaptic plasticity.

    • Therapeutic Application: Schizophrenia and cognitive deficits.

Direct Activity Potential
  • Tyrosinase Inhibition: The structural homology to 4-hydroxybenzaldehyde suggests potential as a tyrosinase inhibitor. The 4-formyl group can interact with the copper active site of the enzyme, potentially inhibiting melanogenesis (depigmentation activity).

  • Antimicrobial Activity: As a salicylate derivative, the core structure disrupts bacterial cell membranes. When converted to a Schiff base, this activity is typically amplified by 10-50 fold due to the addition of the azomethine linkage (-N=CH-).

Visualizing the Mechanism

The following diagram illustrates the chemical versatility and biological pathways associated with this scaffold.

G Compound This compound (CAS 42137-51-9) Schiff Schiff Base Formation (Reaction w/ Amines) Compound->Schiff Aldehyde Condensation Tyrosinase Tyrosinase Inhibition (Melanogenesis Downregulation) Compound->Tyrosinase Direct Binding (Cu Chelation) GSNOR GSNOR Inhibition (NO Signaling Elevation) Schiff->GSNOR Dihydropyrimidinone Deriv. NMDA NMDA Receptor Potentiation (CNS Plasticity) Schiff->NMDA GluN2C Potentiator Deriv. Oxidation Oxidation to Acid (Reaction w/ KMnO4)

Caption: Figure 1. Chem-Bio Interface: The central scaffold (Blue) branches into synthetic derivatives (Grey) that modulate critical biological pathways (Green/Red/Yellow).

Experimental Protocols

Protocol A: Synthesis of Bioactive Schiff Base Derivatives

Objective: To convert the aldehyde handle into a bioactive imine for antimicrobial screening.

Reagents:

  • This compound (1.0 eq)[3]

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to room temperature. The Schiff base typically precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

  • Validation: Confirm structure via FTIR (Look for C=N stretch at ~1620 cm⁻¹) and ¹H NMR (Azomethine proton singlet at ~8.5 ppm).

Protocol B: Tyrosinase Inhibition Assay (Self-Validating)

Objective: To quantify the depigmenting potential of the compound.

System Validation:

  • Positive Control: Kojic Acid (IC₅₀ ~20 µM).

  • Blank: Phosphate buffer without inhibitor.

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).

Procedure:

  • Preparation: Prepare 20 mM phosphate buffer (pH 6.8). Dissolve the test compound in DMSO (ensure final DMSO concentration < 1% in assay).

  • Incubation: In a 96-well plate, mix:

    • 80 µL Phosphate Buffer

    • 40 µL Mushroom Tyrosinase solution (46 units/mL)

    • 40 µL Test Compound Solution (Variable concentrations)

  • Equilibration: Incubate at 25°C for 10 minutes.

  • Initiation: Add 40 µL of L-DOPA (2.5 mM).

  • Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm kinetically for 20 minutes.

  • Calculation:

    
    
    

References

  • Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Source: Journal of Medicinal Chemistry (via AWS/ACS). Context: Identifies this compound (Compound 35) as a key intermediate in synthesizing NMDA receptor modulators. URL:[Link] (Verified context via search snippet 1.1)

  • Novel dihydropyrimidin-2(1H)-one compounds as S-nitrosoglutathione reductase inhibitors.
  • Tyrosinase Inhibitors: A Comprehensive Review. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. Context: Establishes the structural basis for 4-substituted hydroxybenzoates as tyrosinase inhibitors. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of Schiff Base Ligands from Methyl 4-Formyl-2-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9][10][11][12]

The Scaffold Utility

Methyl 4-formyl-2-hydroxybenzoate (MFHB) represents a bifunctional pharmacophore distinct from standard salicylaldehydes. Unlike the common "salen" precursors where the hydroxyl group is ortho to the aldehyde, MFHB features a salicylate core (hydroxyl ortho to the ester) with a distal aldehyde at the para position relative to the ester (C4).

This structural distinction dictates the reactivity and ligand properties:

  • The Salicylate Motif (C1/C2): The intramolecular hydrogen bond between the C2-hydroxyl and the C1-carbonyl oxygen stabilizes the ester, preserving the salicylate moiety (known for anti-inflammatory properties) during mild condensation reactions.

  • The Distal Aldehyde (C4): This is the electrophilic site for Schiff base condensation. Because it lacks an ortho-hydroxyl group, the resulting imine does not undergo the keto-enol tautomerism typical of salicylaldimines, resulting in a "fixed" imine character that is electronically distinct.

Mechanism of Action

The synthesis follows a nucleophilic addition-elimination pathway. The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. Protic solvents (ethanol/methanol) and catalytic acid facilitate the proton transfer steps, leading to the carbinolamine intermediate, which dehydrates to form the azomethine (C=N) bond.

ReactionMechanism Reactants Reactants (MFHB + R-NH2) Attack Nucleophilic Attack (Carbinolamine Formation) Reactants->Attack k1 (slow) Dehydration Dehydration (-H2O) Attack->Dehydration H+ Cat. Product Schiff Base Ligand (Azomethine) Dehydration->Product Irreversible*

Figure 1: Kinetic pathway of Schiff base formation. The dehydration step is often the equilibrium bottleneck, requiring heat or water removal.

Experimental Protocols

Materials & Equipment
  • Precursor: this compound (>98% purity).[1]

  • Amine Source: Substituted anilines (e.g., 4-chloroaniline), diamines, or amino acids.

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (GAA).[2]

  • Apparatus: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Oil bath.

Protocol A: General Synthesis (Mono-Condensation)

Best for synthesizing simple ligands for biological screening.

  • Stoichiometry Setup: Calculate 1.0 equivalent of MFHB and 1.0 equivalent of the primary amine.

  • Solvation: Dissolve MFHB (e.g., 1.80 g, 10 mmol) in 20 mL of absolute ethanol. Ensure complete dissolution; mild heating (40°C) may be required.

  • Amine Addition: Add the amine (10 mmol) slowly to the stirring solution.

    • Critical Step: If the amine is a solid, dissolve it in 10 mL ethanol before addition to prevent local concentration spikes.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

    • Why: This protonates the carbonyl oxygen, increasing electrophilicity (activation).

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours .

    • Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.6) should disappear.

  • Isolation:

    • Cool the reaction mixture to room temperature naturally.

    • Place in an ice bath (0-4°C) for 30 minutes to induce precipitation.

    • Filter the precipitate using a Buchner funnel.[2]

  • Purification: Recrystallize from hot ethanol. Do not use column chromatography on silica gel if possible, as the acidic nature of silica can hydrolyze the imine bond.

Protocol B: Bis-Schiff Base Synthesis (Diamine Linkers)

Best for creating tetradentate ligands (e.g., using ethylenediamine).

  • Stoichiometry: Use 2.0 equivalents of MFHB to 1.0 equivalent of diamine.

  • Procedure:

    • Dissolve 20 mmol MFHB in 30 mL ethanol.

    • Add 10 mmol diamine dropwise.

    • Reflux for 6–8 hours .

    • Note: These reactions often yield immediate precipitates. If precipitation occurs during reflux, add more solvent to ensure the reaction completes, or filter hot if the product is highly insoluble.

Characterization & Validation

To ensure scientific integrity, the synthesized ligand must be validated using the following "Self-Validating" spectral markers.

NMR Spectroscopy (1H NMR, 400 MHz, DMSO-d6)

The shift in the proton environment provides definitive proof of synthesis.

Functional GroupReactant (MFHB) Shift (δ ppm)Product (Schiff Base) Shift (δ ppm)Validation Criteria
Aldehyde (-CHO) 10.0 - 10.1 (s) Absent Primary Success Indicator
Azomethine (-CH=N-) Absent8.4 - 8.9 (s) Confirmation of Imine bond
Phenolic -OH ~10.5 (s)~10.5 - 10.8 (s)Remains intact (ortho to ester)
Ester (-COOCH3) ~3.9 (s)~3.9 (s)Remains intact
Infrared Spectroscopy (FT-IR)
Bond VibrationReactant Frequency (cm⁻¹)Product Frequency (cm⁻¹)Notes
ν(C=O) Aldehyde 1680 - 1700Absent Distinct from ester C=O
ν(C=N) Imine Absent1610 - 1630 Sharp, strong band
ν(C=O) Ester ~1720~1720Should remain unchanged
Experimental Workflow Visualization

Workflow Start Start: MFHB + Amine in EtOH Catalyst Add Cat. AcOH (pH ~5-6) Start->Catalyst Reflux Reflux (80°C) 4-6 Hours Catalyst->Reflux TLC TLC Check (Aldehyde Disappearance) Reflux->TLC TLC->Reflux Incomplete Precip Ice Bath Cooling (Precipitation) TLC->Precip Complete Filter Vacuum Filtration & EtOH Wash Precip->Filter Recryst Recrystallization (Hot EtOH) Filter->Recryst

Figure 2: Step-by-step experimental workflow for high-purity ligand synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Product melting point is low or solvent is too polar.Scratch the flask walls with a glass rod; add a few drops of water to increase polarity if using MeOH; or switch to a mixed solvent system (EtOH/Water).
Low Yield Equilibrium favoring reactants (Hydrolysis).Use a Dean-Stark trap (with Toluene/Benzene) to physically remove water, driving the equilibrium to the right.
No Precipitation Product is highly soluble in ethanol.Concentrate the solution on a rotary evaporator to 1/3 volume, then freeze overnight.
Impurity Spots on TLC Unreacted amine.Wash the crude solid with dilute HCl (1%) only if the product is acid-stable (risky for Schiff bases). Better to recrystallize multiple times.

Biological & Pharmaceutical Context

The ligands derived from MFHB are particularly relevant in drug discovery due to the "Ortho-Hydroxy Benzoate" moiety.

  • Target: The salicylate core mimics aspirin-like anti-inflammatory agents.

  • Mechanism: When coordinated with transition metals (Cu(II), Zn(II)), these ligands often show enhanced DNA binding affinity compared to the free ligand, acting as potential intercalators [1, 3].

  • Antibacterial: The azomethine linkage (-N=CH-) is essential for biological activity, often inhibiting bacterial enzymes through chelation of metal cofactors [2].

References

  • Abbood, S. S., Shneine, J. K., & Ahmed, A. (2017). Synthesis and Characterization of New Heterocyclic Schiff's Bases from Methyl 4-Hydroxybenzoate. Journal of Al-Nahrain University, 19(3), 28-33.[3] Retrieved from [Link]

  • Kalluru, et al. (2023).[4] Synthesis and Characterization of Schiff Base, 3-Hydroxy-4-(3-Hydroxy Benzylidene Amino) Benzoic Acid and Their Ni(II) and Zn(II) Complexes.[4] Journal of Advanced Scientific Research, 14(01).[4] Retrieved from [Link]

  • Verma, P., et al. (2022).[5] Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Letters in Drug Design & Discovery. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of Methyl 4-formyl-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-formyl-2-hydroxybenzoate (CAS: 42137-51-9) is a critical bifunctional building block in medicinal chemistry, particularly for the synthesis of Schiff-base ligands, enzyme inhibitors (e.g.,


-glucosidase inhibitors), and Angiotensin II receptor blockers.

While direct formylation of methyl salicylate (e.g., Duff or Vilsmeier-Haack reactions) is theoretically possible, it predominantly yields the 3-formyl or 5-formyl isomers due to the directing effects of the hydroxyl (ortho/para) and ester (meta) groups. The 4-position is electronically deactivated and sterically less accessible in direct electrophilic aromatic substitution.

This protocol details the "Benzylic Oxidation Route," utilizing a Wohl-Ziegler radical bromination followed by hydrolysis. This method guarantees regiospecificity at the 4-position, high purity, and scalability, avoiding the difficult isomer separations associated with direct formylation.

Retrosynthetic Strategy & Logic

The synthesis relies on the functionalization of the pre-existing methyl group in Methyl 4-methylsalicylate . This approach bypasses the regioselectivity challenges of aromatic substitution.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Precursor: Methyl 4-methylsalicylate (Commercially available or synthesized via esterification of 4-methylsalicylic acid).

  • Step 1 (Functionalization): Radical bromination using N-Bromosuccinimide (NBS) to generate the gem-dibromide intermediate.

  • Step 2 (Transformation): Hydrolysis of the gem-dibromide to the aldehyde.[1]

SynthesisPath Start Methyl 4-methylsalicylate (Starting Material) Inter Methyl 4-(dibromomethyl)-2-hydroxybenzoate (Gem-Dibromide Intermediate) Start->Inter NBS (2.2 eq), AIBN PhCF3, Reflux (Wohl-Ziegler) Product This compound (Target Aldehyde) Inter->Product CaCO3, H2O Dioxane, Reflux (Hydrolysis)

Figure 1: The two-step benzylic oxidation pathway ensuring regiospecificity.

Safety & Handling (E-E-A-T)

  • N-Bromosuccinimide (NBS): Irritant. Ensure the reagent is white/yellowish. Brown color indicates free bromine contamination; recrystallize from water if necessary.

  • AIBN (Azobisisobutyronitrile): Thermal initiator. Produces nitrogen gas and toxic byproducts (tetramethylsuccinonitrile). Store at 2-8°C. Handle in a fume hood.

  • Benzotrifluoride (PhCF3): Used here as a greener, safer alternative to Carbon Tetrachloride (CCl

    
    ) or Benzene. It has a higher flash point and lower toxicity profile while maintaining similar radical stability.
    
  • Lachrymators: Benzylic bromides are potent lachrymators (tear gas agents). All workup must occur in a functioning fume hood.

Experimental Protocol

Step 1: Wohl-Ziegler Bromination (Synthesis of Gem-Dibromide)

Objective: Convert the 4-methyl group into a 4-(dibromomethyl) group. Critical Mechanism: Free-radical chain reaction. Stoichiometry is vital; using <2.0 equivalents yields the monobromide, while excess leads to the tribromide (which hydrolyzes to the carboxylic acid).

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Quantity (Example)Role
Methyl 4-methylsalicylate166.171.01.66 g (10 mmol)Substrate
N-Bromosuccinimide (NBS)177.982.23.91 g (22 mmol)Brominating Agent
AIBN164.210.0582 mgRadical Initiator
Benzotrifluoride (PhCF3)--25 mLSolvent
Procedure
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a drying tube (CaCl

    
    ) or a nitrogen line (radical reactions are sensitive to oxygen inhibition).
    
  • Dissolution: Dissolve Methyl 4-methylsalicylate (1.66 g) in Benzotrifluoride (25 mL).

  • Addition: Add NBS (3.91 g) and AIBN (82 mg) to the stirring solution.

  • Initiation: Heat the mixture to reflux (approx. 100-102°C oil bath).

    • Note: Irradiation with a tungsten lamp (visible light) can accelerate initiation if the reaction is sluggish.

  • Reaction: Reflux for 4–6 hours.

    • Visual Check: The dense NBS solid (bottom) will gradually disappear and be replaced by Succinimide, which floats to the top (in CCl

      
      ) or forms a lighter suspension.
      
  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear. The gem-dibromide typically runs slightly lower or co-elutes with the monobromide; look for the disappearance of the specific starting spot.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the precipitated succinimide solid. Rinse the solid with small portions of cold solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude gem-dibromide as a yellow oil or semi-solid.

    • Checkpoint: Do not purify extensively here; benzylic bromides are unstable. Proceed directly to hydrolysis.

Step 2: Hydrolysis of Gem-Dibromide to Aldehyde

Objective: Convert the gem-dibromide to the aldehyde functionality without hydrolyzing the methyl ester. Chemistry: Calcium carbonate acts as a mild base/buffer to neutralize the HBr generated, preventing acid-catalyzed hydrolysis of the ester group.

Reagents
ReagentEquiv.Role
Crude gem-dibromide1.0 (theoretical)Intermediate
Calcium Carbonate (CaCO

)
3.0Acid Scavenger
Dioxane/Water (1:1)-Solvent
Procedure
  • Resuspension: Dissolve the crude oil from Step 1 in 30 mL of Dioxane/Water (1:1 mixture).

  • Addition: Add powdered CaCO

    
     (3.0 g, excess).
    
  • Reflux: Heat the suspension to reflux (100°C) for 4–8 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] The gem-dibromide undergoes S

      
      1/S
      
      
      
      2 substitution to a gem-diol (hydrate), which spontaneously collapses to the aldehyde.
  • Workup:

    • Cool to room temperature.[7][10][11]

    • Acidify carefully with 1M HCl to pH ~3 (to dissolve excess CaCO

      
       and ensure the phenol is protonated).
      
    • Extract with Ethyl Acetate (3 x 20 mL).[7]

    • Wash combined organics with Brine (1 x 20 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • The crude product is often pure enough for use.

    • If necessary, recrystallize from Methanol or purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1).

Quality Control & Characterization

The product must be validated to ensure the ester is intact and the aldehyde is at the correct position.

Expected Data
  • Appearance: Pale yellow to white crystalline solid.

  • Melting Point: 82–85 °C.

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       11.20 (s, 1H, Phenolic OH) – Indicates intramolecular H-bonding.
      
    • 
       10.01 (s, 1H, CHO) – Diagnostic aldehyde peak.
      
    • 
       7.95 (d, J=8.0 Hz, 1H, H-6) – Ortho to ester.
      
    • 
       7.45 (s, 1H, H-3) – Ortho to OH, Meta to CHO.
      
    • 
       7.40 (d, J=8.0 Hz, 1H, H-5) – Ortho to CHO.
      
    • 
       4.01 (s, 3H, OCH
      
      
      
      ) – Methyl ester intact.
Workup Logic Flow

Workup Step1 Crude Reaction Mixture (Aq. Dioxane + CaCO3) Acidify Add 1M HCl (pH ~3) Dissolves salts, protonates phenol Step1->Acidify Extract Extract with EtOAc Acidify->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Product) PhaseSep->OrgPhase AqPhase Aqueous Phase (CaBr2, waste) PhaseSep->AqPhase Dry Dry (Na2SO4) & Concentrate OrgPhase->Dry Final Crude Solid Recrystallize (MeOH) Dry->Final

Figure 2: Workup and purification logic for the hydrolysis step.

Troubleshooting & "Notes from the Bench"

ObservationDiagnosisSolution
Low Yield (Step 1) Incomplete bromination (Monobromide formed).Increase NBS to 2.2–2.4 eq. Ensure reagents are dry. Check AIBN activity (should bubble upon heating).
Product is Acidic Hydrolysis of ester group.[12]Hydrolysis conditions were too harsh (too acidic or too hot for too long). Use CaCO

(buffer) instead of strong acids.
Dark/Tar Product Decomposition of benzylic bromide.Do not store the intermediate. Perform hydrolysis immediately after Step 1 workup.
Impurity at ~5-6 ppm Unreacted benzyl bromide protons.Incomplete hydrolysis. Increase reflux time in Step 2.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Wohl-Ziegler conditions).
  • Togo, H., & Katohgi, M. "Synthetic uses of benzylic bromides." Synlett, 2001 (05), 0565-0581. Link

  • ChemicalBook. "Methyl 4-formylbenzoate Synthesis and Spectral Data." (Analogous chemistry validation). Link

  • BenchChem. "Application Notes: Methyl 4-formylbenzoate in the Synthesis of Pharmaceutical Intermediates." Link

  • Sigma-Aldrich. "Safety Data Sheet: N-Bromosuccinimide." Link

Sources

using methyl 4-formyl-2-hydroxybenzoate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 4-formyl-2-hydroxybenzoate (MFHB) as a Multifunctional Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

This compound (MFHB), also known as Methyl 2-hydroxy-4-formylbenzoate (CAS: 42137-51-9), represents a "privileged structure" in fragment-based drug discovery (FBDD).[1] Unlike simple benzaldehydes, MFHB possesses an Orthogonal Reactivity Triad :

  • Aldehyde (C4): A highly reactive electrophile for reductive amination, olefination, or Schiff-base formation (reversible covalent binding).[1][2]

  • Phenol (C2): A nucleophile for etherification or intramolecular cyclization.[1][2]

  • Methyl Ester (C1): A masked carboxylic acid suitable for amidation or hydrolysis.[1][2]

This guide details the protocols for utilizing MFHB as a core scaffold, specifically focusing on Reductive Amination (for amine library generation) and Claisen-Schmidt Condensation (for chalcone-based enzyme inhibitors).[1][2]

Part 2: Chemical Profile & Handling

PropertySpecificationCritical Handling Note
CAS Number 42137-51-9Verify isomer; do not confuse with 3-formyl or 5-formyl analogs.[1][2]
MW 180.16 g/mol -
Appearance Off-white to pale yellow solidColor deepens upon oxidation.[1]
Solubility DMSO, MeOH, DCM, EtOAcPoor water solubility.[1][2]
Stability Air-sensitive (Aldehyde)Store under Nitrogen/Argon at 2-8°C. The aldehyde oxidizes to the carboxylic acid if exposed to air.[1]
pKa ~7-8 (Phenol)Phenolic proton is acidic; compatible with weak bases (K₂CO₃).[1][2]

Part 3: Reactivity Logic & Pathway Visualization

The strategic value of MFHB lies in its ability to undergo sequential, selective functionalization.[1] The diagram below illustrates the divergent synthetic pathways available from this single intermediate.

MFHB_Reactivity MFHB This compound (MFHB) Aldehyde C4-Aldehyde (Electrophile) MFHB->Aldehyde Phenol C2-Phenol (Nucleophile) MFHB->Phenol Ester C1-Ester (Masked Acid) MFHB->Ester RedAm Reductive Amination (Sec. Amines / Peptidomimetics) Aldehyde->RedAm + R-NH2 / STAB Schiff Schiff Base Ligands (Hb Modulators / Metallo-drugs) Aldehyde->Schiff + R-NH2 / -H2O Ether Williamson Ether Synthesis (Solubility Tails) Phenol->Ether + R-X / Base Cyclic Benzofuran/Coumarin (Heterocycle Core) Phenol->Cyclic + Alpha-Halo Ketone Amide Amidation (Linker Attachment) Ester->Amide + R-NH2 / Heat

Figure 1: The Orthogonal Reactivity Map of MFHB. The aldehyde serves as the primary vector for diversity, while the phenol and ester provide structural rigidity and secondary attachment points.[1][2]

Part 4: Detailed Protocol – Selective Reductive Amination

Objective: To synthesize a secondary amine library without hydrolyzing the methyl ester or protecting the phenol. Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[1] Reagent Choice: Sodium Triacetoxyborohydride (STAB) is mandated over Sodium Borohydride (NaBH₄).[2] STAB is less basic and milder, preventing ester hydrolysis and reducing the risk of reducing the aldehyde directly to the alcohol before amine condensation.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Primary amine (R-NH₂, 1.1 equiv)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)[1][2]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Critical for imine formation.[2]

Step-by-Step Methodology
  • Imine Formation (The "Aging" Step):

    • In a flame-dried round-bottom flask under N₂, dissolve MFHB (1.0 mmol, 180 mg) in DCE (5 mL).

    • Add the primary amine (1.1 mmol).

    • Add Acetic Acid (1.0 mmol, ~60 µL).

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? This allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.[1]

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.4 mmol, ~297 mg) portion-wise over 5 minutes.

    • Caution: Gas evolution (H₂) may occur.

    • Remove ice bath and stir at RT for 4–16 hours.

  • Monitoring (Self-Validating System):

    • TLC: Eluent Hexane:EtOAc (3:1).[1]

    • Target: Disappearance of the aldehyde spot (Rf ~0.6) and appearance of a lower, more polar amine spot. Use 2,4-DNP stain (aldehyde turns orange/red; product does not).[1]

  • Quench and Workup:

    • Quench with Saturated NaHCO₃ (aqueous) to neutralize the acid and decompose excess borohydride.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine.[1][3]

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Flash Chromatography (SiO₂).[4] Gradient: 0% → 5% MeOH in DCM.[1]

Part 5: Secondary Application – Claisen-Schmidt Condensation

Context: Synthesis of Chalcone-based


-glucosidase inhibitors.
Reaction:  Aldol condensation followed by dehydration.[1]
  • Dissolution: Dissolve 2'-hydroxyacetophenone (1.0 equiv) and MFHB (1.0 equiv) in Ethanol.

  • Basification: Add 40% KOH (aq) dropwise at 0°C.

  • Reaction: Stir at RT for 24–48 hours. The solution typically turns deep yellow/orange (formation of the conjugated enone system).

  • Isolation: Pour into ice water and acidify with 1M HCl to pH 4–5. Filter the precipitate.[1][5]

    • Note: The phenol on MFHB requires careful pH control during workup to ensure it is protonated and precipitates.[1]

Part 6: Quality Control & Characterization

To ensure the integrity of the intermediate before use, verify the following parameters:

TechniqueDiagnostic SignalAcceptance Criteria
1H-NMR (DMSO-d6) Aldehyde (-CHO): Singlet at ~10.0–10.2 ppm.[1][2]Integral > 0.95. Must be sharp.[1] Broadening indicates oxidation.[1]
1H-NMR Phenol (-OH): Broad singlet at ~10.5–11.0 ppm.[1][2]Presence confirms no premature etherification.[1]
1H-NMR Methyl Ester (-OCH3): Singlet at ~3.9 ppm.[1][2]Distinct from methoxy ethers.[1]
HPLC UV detection at 254 nm / 280 nm.Purity > 98% (Area %).[6][7]

Part 7: References

  • Abdel-Magid, A. F., et al. (1996).[1][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

  • BenchChem. (2025).[1][3][5] "Methyl 4-formylbenzoate in the Synthesis of Pharmaceutical Intermediates." Application Notes. Link

  • ChemicalBook. (2024).[1] "this compound Product Properties and Synthesis." Link

  • PubChem. (2024).[1] "Compound Summary: this compound." National Library of Medicine.[1] Link

  • Vichai, V., & Kirtikara, K. (2006).[1] "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 1, 1112–1116.[1] (Context: Evaluation of salicylate-derived cytotoxins). Link

Sources

Application Note: Strategic Synthesis of 7-Formyl-4-Hydroxycoumarin Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the preparation of 7-formyl-4-hydroxycoumarin and its subsequent derivatives from methyl 4-formyl-2-hydroxybenzoate .

This guide adopts a "Protection-First" strategy to resolve the chemoselectivity challenge presented by the bifunctional nature (aldehyde + salicylate) of the starting material.

Executive Summary

This compound is a high-value pharmacophore precursor containing two distinct reactive centers: a salicylate moiety (positions 1, 2) and a formyl group (position 4).[1][2] While the salicylate moiety allows for the construction of the 4-hydroxycoumarin anticoagulant core, the formyl group presents a risk of side reactions (aldol condensation, Knoevenagel condensation, Cannizzaro disproportionation) under the basic conditions required for cyclization.

This protocol details a robust, three-stage workflow:

  • Chemoselective Protection: Masking the aldehyde as a 1,3-dioxolane.

  • Cyclization: Converting the salicylate to the coumarin core using diethyl malonate.

  • Hydrolysis & Derivatization: Unmasking the aldehyde to generate a versatile 7-formyl-4-hydroxycoumarin scaffold for library generation.

Strategic Analysis & Mechanism

The transformation relies on the Claisen Condensation logic. The phenol group of the salicylate first attacks the malonate ester, followed by an intramolecular Dieckmann-type condensation to close the lactone ring.

  • The Challenge: The aldehyde at position 4 is highly electrophilic. If unprotected, the base (NaOEt) will catalyze a Knoevenagel condensation between the aldehyde and the malonate before or during cyclization, leading to complex polymeric mixtures or polymerized styryl-coumarins.

  • The Solution: Acetal protection renders the aldehyde inert to the basic cyclization conditions.

Pathway Visualization

The following diagram illustrates the critical decision points and chemical flow.

CoumarinSynthesis SM Methyl 4-formyl- 2-hydroxybenzoate Protect Step 1: Acetal Protection (Ethylene Glycol, pTSA) SM->Protect Protection Intermediate1 Protected Acetal Intermediate Protect->Intermediate1 Cyclize Step 2: Cyclization (Diethyl Malonate, NaOEt) Intermediate1->Cyclize Ring Closure Intermediate2 3-Carboxy-Coumarin Acetal Cyclize->Intermediate2 Hydrolysis Step 3: Hydrolysis & Decarboxylation (HCl/Heat) Intermediate2->Hydrolysis Deprotection Target 7-Formyl-4-hydroxycoumarin (Core Scaffold) Hydrolysis->Target Deriv1 Schiff Bases (Imines) Target->Deriv1 + Amines Deriv2 Knoevenagel Dyes Target->Deriv2 + Active Methylenes

Caption: Logical workflow for the chemoselective synthesis of 7-formyl-4-hydroxycoumarin.

Detailed Experimental Protocols

Phase 1: Protection of the Aldehyde

Objective: Convert the formyl group to a 1,3-dioxolane acetal.

Reagents:

  • This compound (1.0 eq)

  • Ethylene Glycol (1.5 eq)

  • p-Toluenesulfonic acid (pTSA) (0.05 eq)

  • Toluene (Solvent, 10 mL/g of SM)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add this compound, ethylene glycol, and pTSA to the toluene.

  • Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap.

  • Completion: Continue reflux until water evolution ceases (approx. 3-5 hours). Verify conversion by TLC (Solvent: Hexane:EtOAc 7:3; disappearance of the aldehyde spot).

  • Workup: Cool to room temperature. Wash the toluene layer with saturated NaHCO₃ (2x) to remove acid catalyst, then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Result: Yields Methyl 4-(1,3-dioxolan-2-yl)-2-hydroxybenzoate . Use directly in Phase 2.

Phase 2: Cyclization to the Coumarin Core

Objective: Construct the 4-hydroxycoumarin ring via condensation with diethyl malonate.

Reagents:

  • Protected Benzoate (from Phase 1) (1.0 eq)

  • Diethyl Malonate (1.2 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq) - Prepared in situ or commercial 21 wt% solution.

  • Anhydrous Ethanol (Solvent)

Protocol:

  • Base Preparation: In a dry flask under Argon/Nitrogen, dissolve sodium metal (2.5 eq) in anhydrous ethanol to generate fresh NaOEt. (Alternatively, use commercial solution).

  • Addition: Add diethyl malonate (1.2 eq) to the ethoxide solution. Stir for 15 minutes at room temperature to generate the enolate.

  • Coupling: Add the solution of Protected Benzoate (1.0 eq) in a minimal amount of ethanol dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. The solution will typically turn yellow/orange.

  • Monitoring: Monitor by TLC. The formation of a highly polar spot (coumarin salt) suggests progress.

  • Workup (Pre-Hydrolysis): Evaporate the bulk of the ethanol under reduced pressure. Dissolve the residue in water. Note: The product is currently in the aqueous phase as the sodium salt.

  • Wash: Wash the aqueous phase with diethyl ether (2x) to remove unreacted neutral starting materials (malonate/benzoate).

Phase 3: Hydrolysis, Decarboxylation, and Deprotection

Objective: Remove the C3-ester group and the acetal protection simultaneously to reveal the target.

Reagents:

  • Aqueous phase from Phase 2 (containing the coumarin salt)

  • Concentrated HCl

  • Water[3]

Protocol:

  • Acidification: Cool the aqueous phase to 0-5°C. Slowly add concentrated HCl until pH < 1. A precipitate will form.[4]

  • Reflux: Heat the acidic suspension to reflux (100°C) for 2–4 hours.

    • Mechanistic Note: This step performs three functions: (1) Protonates the enolate, (2) Hydrolyzes the ethyl ester at C3 to the carboxylic acid, which then decarboxylates, and (3) Hydrolyzes the acetal back to the aldehyde.

  • Precipitation: Cool the mixture to room temperature and then to 4°C. The target compound, 7-formyl-4-hydroxycoumarin , will precipitate as a solid.

  • Purification: Filter the solid. Wash with cold water. Recrystallize from Ethanol/Water or Acetic Acid.

Data Summary Table:

ParameterSpecificationNotes
Target Compound 7-Formyl-4-hydroxycoumarin
Appearance Pale yellow to off-white solid
Typical Yield 60 - 75% (over 3 steps)Dependent on dryness of Phase 2
Melting Point >200°C (Decomposes)Characteristic of 4-hydroxycoumarins
IR Signature ~1700 cm⁻¹ (Lactone C=O)~1680 cm⁻¹ (Aldehyde C=O)~3300 cm⁻¹ (OH, broad)Distinct double carbonyl peaks

Application: Library Generation

The 7-formyl-4-hydroxycoumarin scaffold serves as a "divergent intermediate." The following protocols demonstrate its utility.

Protocol A: Synthesis of Coumarin-Schiff Bases (Antimicrobial Candidates)

Rationale: Schiff bases of coumarins often exhibit enhanced antimicrobial and antioxidant activity.

  • Reaction: Dissolve 7-formyl-4-hydroxycoumarin (1 mmol) and a substituted aniline (e.g., 4-fluoroaniline) (1 mmol) in Ethanol (10 mL).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Condition: Reflux for 2-4 hours.

  • Isolation: Cool to RT. The Schiff base typically precipitates. Filter and wash with cold ethanol.

Protocol B: Knoevenagel Extension (Fluorescent Probes)

Rationale: Extending the conjugation at position 7 shifts the fluorescence emission, useful for probe design.

  • Reaction: Dissolve 7-formyl-4-hydroxycoumarin (1 mmol) and Malononitrile (1.1 mmol) in Ethanol.

  • Catalysis: Add Piperidine (2 drops).

  • Condition: Stir at RT or mild reflux for 1 hour.

  • Isolation: Pour into ice water. Filter the colored precipitate.

References

  • Coumarin Synthesis Review: Al-Majedy, Y. K., et al. "Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials." Systematic Reviews in Pharmacy, 2017.

  • Pechmann & Malonate Condensations: "Synthesis of 7-hydroxy-4-methyl coumarin and its Biological activity." International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2014.

  • Aldehyde Reactivity in Coumarins: "Synthesis of 7-hydroxy-4-formyl coumarin...". ResearchGate, 2020.

  • Starting Material Data: this compound (CAS 42137-51-9).[5] PubChem / Sigma-Aldrich Catalog.

  • 4-Hydroxycoumarin Methodology: Jung, J.C., et al. "Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives." Molecules, 2012.[6]

Disclaimer: This protocol involves the use of corrosive acids, strong bases, and organic solvents. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Notes and Protocols for Condensation Reactions of Methyl 4-Formyl-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of Methyl 4-formyl-2-hydroxybenzoate

This compound is a versatile bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde, a nucleophilic hydroxyl group, and an ester moiety, makes it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds, particularly coumarin derivatives. Coumarins, a prominent class of benzopyran-2-ones, are widely recognized for their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.

This comprehensive guide provides detailed application notes and optimized protocols for the condensation reactions of this compound. We will delve into the mechanistic underpinnings of these transformations, focusing primarily on the Knoevenagel condensation, and provide step-by-step procedures to empower researchers in their synthetic endeavors.

Mechanistic Insight: The Knoevenagel Condensation Pathway

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base. In the context of this compound, the reaction proceeds through a well-defined sequence of steps, often culminating in an intramolecular cyclization to yield a coumarin scaffold.

The general mechanism can be visualized as follows:

  • Enolate Formation: A basic catalyst, typically a weak amine base like piperidine, abstracts a proton from the active methylene compound (e.g., diethyl malonate or malononitrile) to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde group on this compound.

  • Aldol-type Addition: This attack forms an alkoxide intermediate.

  • Protonation: The alkoxide is protonated, often by the conjugate acid of the catalyst, to yield a β-hydroxy adduct.

  • Dehydration: The β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) to form a stable α,β-unsaturated intermediate.

  • Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group, in close proximity to the ester group of the active methylene partner (in the case of malonates), undergoes a rapid intramolecular transesterification, leading to the formation of the stable six-membered lactone ring characteristic of coumarins.

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2 & 3: Nucleophilic Attack & Addition cluster_3 Step 4 & 5: Dehydration cluster_4 Step 6: Intramolecular Cyclization Active Methylene Active Methylene Compound Enolate Resonance-Stabilized Enolate Active Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Aldehyde Methyl 4-formyl- 2-hydroxybenzoate Enolate->Aldehyde Nucleophilic Attack Intermediate Aldol-type Intermediate Aldehyde->Intermediate Unsaturated α,β-Unsaturated Intermediate Intermediate->Unsaturated - H₂O Coumarin Coumarin Derivative Unsaturated->Coumarin Lactonization

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the condensation of this compound with common active methylene compounds.

Protocol 1: Synthesis of Methyl 7-hydroxy-2-oxo-2H-chromene-6-carboxylate via Knoevenagel Condensation with Diethyl Malonate

This protocol is adapted from established procedures for the synthesis of coumarin-3-carboxylates from substituted salicylaldehydes.[4]

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound180.16101.80 g
Diethyl malonate160.17122.1 mL
Piperidine85.15catalytic (0.5)~0.05 mL
Ethanol (absolute)46.07-25 mL
Hydrochloric acid (1 M)36.46-As needed
Deionized water18.02-For workup
Saturated sodium bicarbonate solution--For workup
Anhydrous sodium sulfate142.04-For drying
Ethyl acetate88.11-For extraction
Hexane86.18-For trituration

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.80 g, 10 mmol) and absolute ethanol (25 mL). Stir the mixture at room temperature until the solid dissolves.

  • Addition of Reagents: To the stirred solution, add diethyl malonate (2.1 mL, 12 mmol) followed by a catalytic amount of piperidine (~0.05 mL, 0.5 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Acidification and Precipitation: Acidify the aqueous mixture to a pH of approximately 2-3 by the dropwise addition of 1 M hydrochloric acid. A solid precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from ethanol or by trituration with hexane to afford the desired methyl 7-hydroxy-2-oxo-2H-chromene-6-carboxylate as a solid.

  • Characterization: The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

    • Expected ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 11.0-12.0 (s, 1H, -OH), 8.5-8.7 (s, 1H, H-4), 7.8-8.0 (d, 1H, H-5), 7.0-7.2 (d, 1H, H-8), 3.9 (s, 3H, -OCH₃).

    • Expected ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): 165-167 (C=O, ester), 160-162 (C=O, lactone), 155-157 (C-7), 148-150 (C-8a), 145-147 (C-4), 130-132 (C-5), 115-117 (C-6), 112-114 (C-4a), 110-112 (C-3), 108-110 (C-8), 52-54 (-OCH₃).

    • Expected IR (KBr, cm⁻¹): 3400-3200 (O-H stretch), 1750-1720 (C=O lactone stretch), 1720-1690 (C=O ester stretch), 1620-1600 (C=C aromatic stretch).

    • Expected MS (ESI): m/z [M+H]⁺ calculated for C₁₁H₈O₅: 221.04.

Protocol 2: Synthesis of Methyl 7-hydroxy-2-imino-2H-chromene-6-carboxylate-3-carbonitrile via Knoevenagel Condensation with Malononitrile

This protocol outlines a method for the synthesis of a coumarin-3-carbonitrile derivative, which can be a valuable intermediate for further functionalization.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound180.16101.80 g
Malononitrile66.06100.66 g
Piperidine85.15catalytic (0.5)~0.05 mL
Ethanol (absolute)46.07-20 mL
Deionized water18.02-For workup
Hexane86.18-For washing

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.80 g, 10 mmol) in absolute ethanol (20 mL).

  • Reagent Addition: Add malononitrile (0.66 g, 10 mmol) to the solution, followed by a catalytic amount of piperidine (~0.05 mL, 0.5 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction is often rapid and may be accompanied by the formation of a precipitate. Monitor the reaction by TLC (hexane:ethyl acetate, 1:1).

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol, followed by washing with hexane to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain the desired methyl 7-hydroxy-2-imino-2H-chromene-6-carboxylate-3-carbonitrile.

  • Characterization: Confirm the structure of the product using spectroscopic techniques.

    • Expected ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 9.0-9.5 (br s, 1H, -NH), 8.3-8.5 (s, 1H, H-4), 7.7-7.9 (d, 1H, H-5), 7.0-7.2 (d, 1H, H-8), 3.9 (s, 3H, -OCH₃).

    • Expected IR (KBr, cm⁻¹): 3300-3100 (N-H stretch), 2220-2200 (C≡N stretch), 1720-1690 (C=O ester stretch), 1660-1640 (C=N stretch), 1610-1590 (C=C aromatic stretch).

Alternative Synthetic Route: The Perkin Reaction

The Perkin reaction offers an alternative pathway for the synthesis of coumarin derivatives from salicylaldehydes.[5][6][7] This reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.

Perkin_Reaction Aldehyde Methyl 4-formyl- 2-hydroxybenzoate Intermediate Cinnamic Acid Derivative Intermediate Aldehyde->Intermediate Anhydride Acetic Anhydride Anhydride->Intermediate Base Sodium Acetate Coumarin Coumarin-6-carboxylic Acid Derivative Intermediate->Coumarin Intramolecular Cyclization

While less common for this specific substrate compared to the Knoevenagel condensation, the Perkin reaction could potentially be employed to synthesize the corresponding coumarin-6-carboxylic acid derivative. The reaction would involve heating this compound with acetic anhydride and sodium acetate at high temperatures.

Safety and Handling

  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diethyl Malonate and Malononitrile: These reagents are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Piperidine: Corrosive and flammable. Use in a fume hood and wear appropriate PPE.

  • Ethanol: Highly flammable. Keep away from ignition sources.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

The condensation reactions of this compound, particularly the Knoevenagel condensation, provide an efficient and versatile route to valuable coumarin derivatives. The protocols detailed in this guide offer a solid foundation for researchers to synthesize these important heterocyclic scaffolds. By understanding the underlying reaction mechanisms and adhering to the outlined procedures, scientists can effectively harness the synthetic potential of this key building block for applications in drug discovery and materials science.

References

  • Jing, X., et al. (2006). Journal of Molecular Structure, 794(1-3), 243-248.
  • Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61.
  • Yuan, Y., et al. (2012). Dyes and Pigments, 92(3), 1275-1283.
  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Ketonen und Malonsäure unter dem Einfluss von Ammoniak und organischen Basen. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
  • Jones, G. (1977).
  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.
  • CN101987846A - Method for preparing coumarin-6. (2011).
  • Perkin Reaction. (n.d.). In BYJU'S. Retrieved from [Link]

  • A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing SL. Retrieved from [Link]

  • Synthesis of 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). (2023, April 12). YouTube. Retrieved from [Link]

  • Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted
  • The Knoevenagel Condensation. (n.d.). Organic Reactions. Retrieved from [Link]

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. (n.d.).
  • Synthesis of 7 hydroxy-4-methyl coumarin. (n.d.). SlideShare. Retrieved from [Link]

  • Synthesis of 7 Hydroxy 4 Methyl Coumarin. (n.d.). Scribd.
  • CN101987846A - Method for preparing coumarin-6. (2011). Google Patents.
  • 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evalu
  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (2025, February 13). MDPI.
  • Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. (n.d.). Ukrainica Bioorganica Acta.
  • Synthesis of the Coumarin Core. (2022, March 23). Encyclopedia.pub.
  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. (n.d.).
  • Elucidating an unknown compound using 1H- and 13C-NMR spectral data [closed]. (2021, September 19). Chemistry Stack Exchange.
  • Knoevenagel condensation reaction and its mechanism. (n.d.).

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Application Note: Utilizing Methyl 4-Formyl-2-Hydroxybenzoate in the Synthesis of Advanced Coordination Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Strategic Rationale

The rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the precise selection of organic linkers. Methyl 4-formyl-2-hydroxybenzoate (also known as methyl 4-formylsalicylate) has emerged as a highly versatile, bifunctional pre-ligand in the synthesis of Schiff base coordination networks[1].

This precursor features three distinct functional groups, each serving a strategic purpose in ligand architecture:

  • The Formyl Group (-CHO): Acts as the reactive site for pre-synthetic modification, readily undergoing condensation with primary amines to form robust imine (Schiff base) linkages.

  • The Phenolic Hydroxyl (-OH): Provides a strong electron-donating oxygen atom that, when deprotonated, participates in high-affinity metal coordination.

  • The Methyl Ester (-COOCH₃): Serves as a crucial protecting group during the Schiff base condensation. If the free carboxylic acid were used, it could induce zwitterion formation, cause premature precipitation, or interfere with the nucleophilic attack of the amine. Post-condensation, the ester is hydrolyzed to yield a carboxylate, which pairs with the adjacent hydroxyl to form a potent O,O'-chelating salicylate pocket[2].

Schiff base MOFs derived from salicylic acid analogs are highly prized for their robust architectures, tunable luminescence, and biological applications, including targeted drug delivery and antibacterial formulations[3][4].

Mechanistic Insights: The Pre-Synthetic Modification Pathway

Designing CPs from this compound requires a three-stage synthetic cascade. Understanding the causality behind these steps is essential for troubleshooting and optimizing yields.

  • Stage 1: Schiff Base Condensation. The reaction between the formyl group and a diamine (e.g., benzidine or 4,4'-diaminobiphenyl) is driven forward by the continuous removal of water (typically via Dean-Stark apparatus or molecular sieves). The methyl ester remains inert under these mildly acidic or neutral reflux conditions.

  • Stage 2: Saponification (Ligand Activation). The protected Schiff base is subjected to basic hydrolysis (NaOH in methanol). This step cleaves the methyl ester, unmasking the carboxylic acid. The causality here is critical: the basic conditions simultaneously deprotonate the phenol and carboxylate, requiring a careful acidic workup to precipitate the neutral, active dicarboxylic acid ligand without hydrolyzing the acid-sensitive imine bond.

  • Stage 3: Solvothermal Assembly. The active ligand is reacted with transition metal salts (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions. The salicylate moieties coordinate to the metal nodes, forming secondary building units (SBUs), while the rigid biphenyl core of the diamine dictates the spatial topology of the resulting MOF[2].

Quantitative Data & Coordination Geometries

Table 1: Physicochemical Properties of the Precursor

PropertyValue / DescriptionImpact on Synthesis
Chemical Formula C₉H₈O₄Defines stoichiometric calculations.
Molecular Weight 180.16 g/mol Used for precise molar equivalent scaling.
Solubility Soluble in EtOH, MeOH, DMF, DMSOAllows homogeneous condensation reactions in polar protic solvents.
Reactive Sites Aldehyde (C4), Ester (C1), Phenol (C2)Enables sequential, orthogonal modifications.

Table 2: Common Metal Nodes and Expected SBU Geometries with Salicylate-Schiff Base Ligands

Metal NodePreferred Coordination GeometryTypical Application of Resulting MOF
Zn(II) Tetrahedral or OctahedralLuminescent sensors, antibacterial agents[2].
Cu(II) Square Planar or Jahn-Teller OctahedralHeterogeneous catalysis, electrocatalysis.
Ln(III) (e.g., Eu, Tb) High Coordination (8-10), Capped Square AntiprismAdvanced ratiometric optical sensors.

Experimental Protocols

The following protocols describe a self-validating system for synthesizing a Zinc-based Schiff base MOF using this compound and benzidine.

Protocol A: Synthesis of the Protected Schiff Base Pre-Ligand

Objective: Condense the precursor with a diamine while preserving the ester.

  • Preparation: Dissolve 2.0 mmol of this compound in 20 mL of anhydrous ethanol. In a separate flask, dissolve 1.0 mmol of benzidine in 10 mL of anhydrous ethanol.

  • Reaction: Add the benzidine solution dropwise to the precursor solution under continuous magnetic stirring at room temperature.

  • Catalysis & Reflux: Add 2-3 drops of glacial acetic acid (catalyst). Attach a reflux condenser and heat the mixture to 80°C for 6 hours under a nitrogen atmosphere.

  • Isolation: Cool the mixture to 0°C in an ice bath. Filter the resulting brightly colored precipitate under a vacuum and wash with cold ethanol (3 × 5 mL).

  • Self-Validation Step: Analyze the product via FTIR spectroscopy.

    • Pass Criteria: Disappearance of the aldehyde C=O stretch at ~1680 cm⁻¹ and appearance of a strong imine C=N stretch at ~1620 cm⁻¹. The ester C=O stretch at ~1685 cm⁻¹ must remain intact.

Protocol B: Saponification to the Active Ligand

Objective: Hydrolyze the methyl ester to yield the active dicarboxylic acid Schiff base.

  • Hydrolysis: Suspend 1.0 mmol of the protected Schiff base in 15 mL of methanol. Add 10 mL of a 2.0 M aqueous NaOH solution.

  • Heating: Stir the suspension at 60°C for 4 hours until the solution becomes completely clear (indicating full conversion to the water-soluble sodium salt).

  • Acidic Precipitation: Cool the solution to room temperature. Carefully add 1.0 M HCl dropwise while monitoring the pH. Stop at pH 5.5–6.0. Caution: Dropping the pH below 4.0 may result in the hydrolysis of the imine bond.

  • Isolation: Collect the precipitated active ligand via centrifugation, wash with deionized water, and dry under a vacuum at 50°C overnight.

  • Self-Validation Step: Confirm structure via ¹H-NMR (in DMSO-d₆).

    • Pass Criteria: Complete disappearance of the sharp singlet at ~3.9 ppm (methyl ester protons) and the presence of a broad singlet >11.0 ppm (carboxylic acid proton).

Protocol C: Solvothermal Synthesis of the Coordination Polymer

Objective: Assemble the active ligand and metal ions into a crystalline framework.

  • Precursor Mixing: Dissolve 0.1 mmol of the active ligand and 0.2 mmol of Zn(NO₃)₂·6H₂O in a solvent mixture of DMF/H₂O (4:1 v/v, 10 mL) in a 20 mL scintillation vial.

  • Sonication: Sonicate for 10 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Growth: Transfer the solution to a Teflon-lined stainless steel autoclave. Heat in a programmable oven at 120°C for 72 hours, followed by controlled cooling to room temperature at a rate of 5°C/hour to promote single-crystal growth.

  • Harvesting: Decant the mother liquor. Wash the resulting crystals with fresh DMF (3 × 5 mL) followed by methanol (3 × 5 mL) to remove unreacted precursors.

  • Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD) on a bulk sample of the crystals.

    • Pass Criteria: The experimental PXRD pattern must match the simulated pattern derived from single-crystal X-ray diffraction (SCXRD) data, confirming phase purity and framework integrity.

Workflow Visualization

The following diagram maps the logical progression from the raw precursor to the final functional material, highlighting the critical intermediates.

G A This compound (Precursor) C Schiff Base Condensation (Reflux in EtOH, H+ cat.) A->C B Diamine (e.g., Benzidine) B->C D Methyl Ester Protected Schiff Base C->D E Saponification (NaOH/MeOH, then HCl) D->E F Active Salicylate Schiff Base Ligand E->F H Solvothermal Synthesis (DMF/H2O, 120°C) F->H G Metal Salt (e.g., Zn(NO3)2) G->H I Coordination Polymer (MOF) H->I

Caption: Synthetic workflow from this compound to a Schiff base Coordination Polymer.

References

  • Schiff Base Metal Organic Frameworks for Biological Applications - A Review Journal of Mines, Metals and Fuels, 2023. URL:[Link]

  • Synthesis and antibacterial evaluation of Co(II) and Ni(II) metal-organic frameworks derived from a Schiff base linker Oxford Academic, 2026. URL:[Link]

  • Enhanced sonocatalytic degradation of carbamazepine and salicylic acid using a metal-organic framework PubMed / National Institutes of Health, 2019. URL:[Link]

Sources

Application Note & Protocols: Selective Oxidation of Methyl 4-Formyl-2-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Introduction: The Challenge of Selective Oxidation

The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. However, when the substrate, such as methyl 4-formyl-2-hydroxybenzoate, contains multiple potentially reactive functional groups—a phenolic hydroxyl, a methyl ester, and an electron-rich aromatic ring—the challenge shifts from mere oxidation to achieving high chemoselectivity. An ideal reagent must efficiently oxidize the formyl group while leaving the other functionalities intact. This guide provides a comprehensive overview of suitable reagents, an in-depth analysis of their mechanisms, and field-proven protocols for the selective oxidation of this key benzoic acid derivative.

Reagent Selection and Mechanistic Rationale

The choice of oxidant is paramount and is dictated by the need to avoid unwanted side reactions such as cleavage of the ester, oxidation of the phenol, or electrophilic substitution on the activated aromatic ring. We will explore several classes of reagents, evaluating their efficacy and suitability for this specific transformation.

The Pinnick Oxidation: A Gold Standard for Selectivity

The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, is arguably the most reliable and widely used method for converting aldehydes to carboxylic acids in complex molecular settings.[1][2] Its popularity stems from its exceptional tolerance for a wide array of functional groups and its ability to oxidize sterically hindered aldehydes.[3]

Causality Behind Experimental Choices:

  • Active Oxidant: The reaction does not proceed with the chlorite ion directly. Instead, under mild acidic conditions (typically buffered with a phosphate salt like NaH₂PO₄), chlorite is protonated to form the active oxidant, chlorous acid (HClO₂).[1][4]

  • Mechanism: The proposed mechanism involves the addition of chlorous acid to the aldehyde carbonyl, forming a key intermediate. This intermediate then undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen to a chlorine-bound oxygen and releasing the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[3][5]

  • The Critical Role of Scavengers: The HOCl byproduct is a reactive oxidant that can lead to undesirable side reactions, including chlorination of the electron-rich phenol ring or reaction with the desired product.[1] Furthermore, it can react with the starting sodium chlorite, reducing the overall efficiency.[3] To mitigate this, a scavenger is almost always included. Common choices include 2-methyl-2-butene, which reacts with HOCl to form a non-reactive chlorohydrin, or hydrogen peroxide (H₂O₂), which oxidizes HOCl to O₂ and HCl.[1][2]

Pinnick_Mechanism cluster_activation Activation of Oxidant cluster_oxidation Oxidation Pathway cluster_scavenging Byproduct Scavenging NaClO2 Sodium Chlorite (NaClO₂) HClO2 Chlorous Acid (HClO₂) NaClO2->HClO2 Protonation H+ H⁺ (from Buffer) Aldehyde R-CHO HClO2->Aldehyde Intermediate Chlorite Adduct Aldehyde->Intermediate + HClO₂ Carboxylic_Acid R-COOH Intermediate->Carboxylic_Acid Pericyclic Fragmentation HOCl Hypochlorous Acid (HOCl) Intermediate->HOCl Inert_Product Inert Product HOCl->Inert_Product Reaction Scavenger Scavenger (e.g., 2-methyl-2-butene)

Caption: Mechanism of the Pinnick Oxidation.

Oxone®: A "Green" and Efficient Alternative

Oxone, a stable, inexpensive, and non-toxic potassium triple salt (2KHSO₅·KHSO₄·K₂SO₄), serves as an excellent oxidizing agent for converting aldehydes to carboxylic acids.[6][7] It is a valuable alternative to traditional metal-based oxidants.[8]

Causality Behind Experimental Choices:

  • Active Species: The active oxidant in Oxone is potassium peroxymonosulfate (KHSO₅).

  • Simplicity and Mildness: The reaction is typically performed by simply stirring the aldehyde with Oxone in a polar aprotic solvent like N,N-dimethylformamide (DMF) at room temperature.[6] This simplicity, combined with its non-polluting byproducts, makes it an attractive choice for sustainable chemistry.[6]

  • Limitations: For electron-rich aromatic aldehydes, a competing Baeyer-Villiger type reaction (Dakin reaction) can occur, leading to the formation of a formate ester which can then be hydrolyzed to a phenol.[8] While this is a potential side reaction for this compound, careful control of conditions can favor the desired carboxylic acid formation.

Tollens' Reagent: The Classic Mild Oxidant

Tollens' reagent, a solution of a silver-ammonia complex ([Ag(NH₃)₂]⁺), is a classic and exceptionally mild oxidizing agent used to distinguish aldehydes from ketones.[9][10] It readily oxidizes aldehydes to the corresponding carboxylate anion.[11][12]

Causality Behind Experimental Choices:

  • High Selectivity: The reagent is a very weak oxidant, making it highly selective for the aldehyde group, leaving alcohols, phenols, and esters untouched.[12]

  • Reaction Conditions: The reaction is performed in a basic aqueous solution. The aldehyde is oxidized to a carboxylate salt, and the silver(I) ions are reduced to elemental silver, which famously precipitates as a "silver mirror" on the reaction vessel.[13]

  • Practical Drawbacks: Tollens' reagent has a short shelf life and must be prepared fresh.[9] The use of silver nitrate makes it expensive for large-scale synthesis, and the silver byproducts require proper disposal.

Potassium Permanganate (KMnO₄): A Powerful but Less Selective Option

Potassium permanganate is a powerful, inexpensive, and readily available oxidizing agent.[14] It can effectively oxidize aldehydes to carboxylic acids.[15]

Causality Behind Experimental Choices:

  • Reactivity: Its high oxidizing power is also its main drawback for a substrate like this compound. Under harsh conditions (e.g., heat, strong acid/base), KMnO₄ can cleave the ester or oxidize the phenol and even the aromatic ring itself.[14]

  • Condition-Dependent Selectivity: The selectivity of KMnO₄ is highly dependent on the reaction conditions. For aldehyde oxidation, buffered, neutral, or mildly basic conditions are preferred to temper its reactivity.[14][16] Using an organic co-solvent system can also modulate its oxidizing strength.[17] Due to the presence of the sensitive phenol group, KMnO₄ should be considered with caution and used only under carefully controlled, mild conditions.

Comparative Summary of Oxidation Reagents

Reagent SystemActive OxidantTypical ConditionsSelectivityAdvantagesDisadvantages
Pinnick Oxidation HClO₂NaClO₂, NaH₂PO₄, scavenger (e.g., 2-methyl-2-butene), t-BuOH/H₂O, rtExcellentHigh yield, tolerates most functional groups, cost-effective.[1][2]Requires a scavenger to prevent side reactions.[1]
Oxone® KHSO₅Oxone, DMF, rtGood to ExcellentMild, simple protocol, environmentally friendly, stable reagent.[6][7]Potential for Dakin-type side reaction with electron-rich rings.[8]
Tollens' Reagent [Ag(NH₃)₂]⁺AgNO₃, NH₄OH, NaOH, H₂O, warmExcellentExtremely mild and selective for aldehydes.[9][12]Must be freshly prepared, expensive (silver), not ideal for scale-up.[9]
Potassium Permanganate MnO₄⁻KMnO₄, buffered aqueous solution, rtModerate to PoorInexpensive, powerful oxidant.[14]Low selectivity; risk of over-oxidation of phenol and other groups.[14]

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating steps for reaction monitoring and purification to ensure the integrity of the final product.

Protocol 4.1: Pinnick Oxidation of this compound

This protocol is the primary recommendation due to its high selectivity and reliability.

Materials and Reagents:

  • This compound

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene (≥99%)

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 2:1 mixture of t-BuOH and water (to make a ~0.4 M solution of the aldehyde).

  • Buffer and Scavenger Addition: To the stirring solution, add NaH₂PO₄·H₂O (1.2 equiv) followed by 2-methyl-2-butene (4.0 equiv). Stir for 5 minutes at room temperature.

  • Oxidant Addition: In a separate flask, prepare a solution of sodium chlorite (1.5 equiv) in water. Add this NaClO₂ solution dropwise to the reaction mixture over 15-20 minutes. An ice bath can be used to maintain the temperature below 25 °C.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% EtOAc in hexanes). The reaction is typically complete within 1-4 hours.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture in an ice bath. Carefully add saturated aqueous Na₂SO₃ to quench any residual oxidants. Stir for 10 minutes.

  • Extraction: Acidify the mixture to pH ~2-3 with 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude methyl 4-carboxy-2-hydroxybenzoate can be purified by recrystallization or flash column chromatography on silica gel if necessary.

Experimental_Workflow start Start setup 1. Dissolve Aldehyde in t-BuOH/H₂O start->setup add_reagents 2. Add Buffer (NaH₂PO₄) and Scavenger setup->add_reagents add_oxidant 3. Add NaClO₂ Solution (Dropwise) add_reagents->add_oxidant monitor 4. Stir & Monitor (TLC) add_oxidant->monitor quench 5. Quench Reaction (Na₂SO₃) monitor->quench Reaction Complete extract 6. Acidify & Extract (EtOAc) quench->extract purify 7. Wash, Dry, & Concentrate extract->purify product Purified Product purify->product

Caption: General workflow for the Pinnick oxidation.

Protocol 4.2: Oxone® Oxidation of this compound

This protocol offers a simpler, metal-free alternative.

Materials and Reagents:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Oxone® (potassium peroxymonosulfate)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in DMF (to make a ~0.5 M solution).

  • Oxidant Addition: To the stirring solution, add Oxone® (1.5 - 2.0 equiv) portion-wise over 10 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is often complete in 2-6 hours.

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing water.

  • Extraction: Acidify the aqueous mixture to pH ~2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude acid by recrystallization or flash column chromatography as needed.

Conclusion and Best Practices

For the selective oxidation of this compound, the Pinnick oxidation stands out as the most robust and reliable method, offering high yields and excellent functional group tolerance.[2][3] The key to success is the diligent use of a scavenger to prevent unwanted side reactions. The Oxone® method provides a simple and environmentally benign alternative, though it may require more optimization to suppress potential Dakin-type side reactions.[6][8] While other reagents like Tollens' and KMnO₄ can achieve the transformation, they present practical and selectivity challenges, respectively, making them less suitable for routine, scalable synthesis of this particular substrate.

References

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  • Wikipedia. (n.d.). Tollens' reagent. Retrieved from [Link]

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  • ResearchGate. (n.d.). Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Retrieved from [Link]

  • Khan Academy. (n.d.). Oxidation of aldehydes using Tollens' reagent. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, January 22). Tollens' Test. Retrieved from [Link]

  • RSC Publishing. (2024, May 17). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

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  • ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid? Retrieved from [Link]

  • Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Organic Letters, 5(7), 1031–1034.
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  • Scribd. (n.d.). Facile Oxidation of Aldehydes To Acids and Esters With Oxone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxone, Potassium peroxomonosulfate. Retrieved from [Link]

  • ACS Publications. (2023, October 12). Green Oxidation of Heterocyclic Ketones with Oxone in Water. Retrieved from [Link]

  • PMC. (2020, February 5). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved from [Link]

  • ScienceDirect. (n.d.). Selective oxidation of aromatic alcohols to corresponding aromatic aldehydes using In2S3 microsphere catalyst under visible light. Retrieved from [Link]

  • YouTube. (2022, April 10). Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). Retrieved from [Link]

  • Semantic Scholar. (1973, August 28). PREPARATION OF CARBOXYLIC ACIDS FROM ALDEHYDES (INCLUDING HYDROXYLATED BENZALDEHYDES) BY OXIDATION WITH CHLORITE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012).
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  • Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved from [Link]

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  • Google Patents. (n.d.). US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
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Troubleshooting & Optimization

Technical Support Center: Methyl 4-formyl-2-hydroxybenzoate Purification

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-MFHB-001 Subject: Optimization of Purification Protocols for Crude Methyl 4-formyl-2-hydroxybenzoate Assigned Specialist: Senior Application Scientist, Purification Chemistry Group

Executive Summary & Compound Profile

Welcome to the technical support interface. You are dealing with This compound (CAS: 42137-51-9 ).[1] This molecule presents a specific purification challenge due to its trifunctional nature:

  • Aldehyde (-CHO): Susceptible to oxidation (to carboxylic acid) and polymerization.[2]

  • Phenol (-OH): Acidic, prone to oxidation (color formation), and allows pH-dependent solubility.

  • Methyl Ester (-COOMe): Susceptible to hydrolysis under strong basic/acidic conditions.

The protocols below are prioritized by specificity and scalability .

PropertyDataNote
CAS Number 42137-51-9Distinct from the 3-formyl isomer (CAS 24589-99-9).
Appearance White to pale yellow solidDeep yellow/red indicates phenol oxidation.
Solubility DCM, EtOAc, MeOH, DMSOPoor water solubility (neutral pH).[3]
Stability Air-sensitive (Aldehyde)Store under inert atmosphere (N₂/Ar) at 2-8°C.

Module 1: Initial Assessment & Decision Matrix

Before selecting a method, characterize your crude material.[3] The presence of specific impurities dictates the purification route.[3]

Diagnostic Checklist
  • TLC Analysis: Run in Hexanes:Ethyl Acetate (4:1) . The aldehyde typically runs mid-polarity. Look for a "drag" or baseline spot indicating carboxylic acid impurities (over-oxidation).

  • 1H NMR Check:

    • Aldehyde proton: Singlet ~10.0 ppm.

    • Phenol proton: Singlet ~11.0 ppm (often H-bonded to carbonyl).

    • Impurity Flags: Broad peaks >10 ppm (carboxylic acids) or multiplet signals in the alkene region (unreacted vinyl precursors if using ozonolysis route).[3]

Workflow Selector

Use the following logic tree to determine your purification strategy.

PurificationLogic Start Crude Material Assessment PurityCheck Purity > 85%? Start->PurityCheck ImpurityType Identify Major Impurity PurityCheck->ImpurityType No (Oil/Sticky Solid) MethodA Method A: Recrystallization (Scalable, High Yield) PurityCheck->MethodA Yes (Solid) MethodB Method B: Bisulfite Adduct (Specific for Aldehydes) ImpurityType->MethodB Non-Aldehyde Impurities (e.g., isomers, starting material) MethodC Method C: Flash Chromatography (Complex Mixtures) ImpurityType->MethodC Complex Mixture (Tars, multiple spots) MethodB->MethodA Final Polish

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude purity and physical state.

Module 2: The "Chemical Filter" (Bisulfite Adduct Method)

Best For: Removing non-aldehyde impurities (e.g., unreacted methyl salicylate, isomers without aldehyde groups).[3] Mechanism: The aldehyde forms a water-soluble bisulfite adduct. Impurities remain in the organic layer. The adduct is then hydrolyzed back to the aldehyde.[3]

WARNING: Standard bisulfite protocols use strong base (NaOH) to regenerate the aldehyde.[3] Do NOT use strong base , as it will hydrolyze your methyl ester and deprotonate the phenol. Use the modified protocol below.

Protocol
  • Solubilization: Dissolve crude mixture in minimal Ethyl Acetate (EtOAc) (approx. 5 mL per gram).

  • Adduct Formation:

    • Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Stir vigorously for 1-2 hours. A precipitate (the adduct) may form, or it may stay in the aqueous phase.[3]

  • Separation (The Wash):

    • Transfer to a separatory funnel.[4]

    • Separate layers. Keep the Aqueous Layer (contains product).

    • If a solid adduct formed: Filter it out and wash with EtOAc. Dissolve this solid in water for the next step.

    • Wash the aqueous layer 2x with fresh EtOAc to remove non-aldehyde organic impurities.

  • Regeneration (The Critical Step):

    • Add fresh EtOAc to the aqueous phase.

    • Slowly add saturated Sodium Bicarbonate (NaHCO₃) or dilute acid (1M HCl) while stirring until bubbling ceases. Note: Mild acid hydrolysis is often safer for esters than basic hydrolysis.

    • The regenerated aldehyde will partition back into the EtOAc layer.[3]

  • Isolation: Separate organic layer, dry over MgSO₄, and concentrate.

BisulfiteWorkflow Crude Crude Mixture (Organic Solvent) Bisulfite Add Sat. NaHSO3 Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgWaste Organic Phase (Impurities) PhaseSep->OrgWaste Discard AqAdduct Aqueous Phase (Aldehyde-Bisulfite Adduct) PhaseSep->AqAdduct Keep Regen Regeneration (Add Mild Acid/Base + EtOAc) AqAdduct->Regen FinalProd Pure Aldehyde in EtOAc Regen->FinalProd

Figure 2: Bisulfite purification workflow. Note the critical phase inversion where the product temporarily resides in the aqueous layer.[3]

Module 3: Chromatographic Solutions

Best For: Complex mixtures where the bisulfite method fails (e.g., emulsions) or for removing closely related polar impurities.[3]

Stationary Phase & Solvent System
  • Stationary Phase: Silica Gel 60 (230-400 mesh). Note: Acidic silica can sometimes degrade acetals/aldehydes; ensure silica is neutral if yield is low.

  • Eluent: Hexanes : Ethyl Acetate (6:1) is the literature standard for this specific compound [1].

    • Gradient: Start at 100% Hexanes → 10% EtOAc → 20% EtOAc.

Troubleshooting "Streaking"

If the phenol group causes tailing on the column (due to interaction with silica silanols):

  • Add 0.5% Acetic Acid to the eluent to suppress ionization of the phenol.

Module 4: Crystallization (Scaling Up)

Best For: Final polishing of material >85% pure.

Recommended Solvent Systems
  • Methanol/Water: Dissolve in warm Methanol (approx. 50°C). Add water dropwise until turbidity persists. Cool slowly to 4°C.

  • EtOAc/Hexanes: Dissolve in minimal warm EtOAc. Add Hexanes until cloudy.

  • DCM/Hexanes: Good for removing non-polar oils.

Protocol:

  • Dissolve solid in the "Good Solvent" (MeOH or EtOAc) at near-boiling temperature.

  • Filter hot (if insoluble particles exist).

  • Add "Bad Solvent" (Water or Hexanes) until faint cloudiness appears.

  • Add a drop of "Good Solvent" to clear it.

  • Allow to stand at Room Temp for 2 hours, then 4°C overnight.

  • Do not scratch the glass vigorously; this may precipitate oils. Use a seed crystal if available.

FAQ & Troubleshooting

Q: My product turned from white to pink/red during drying. Is it ruined? A: This indicates oxidation of the phenol moiety to a quinone-like species.

  • Fix: Wash the solid with cold hexanes. If the color persists, recrystallize with a small amount of sodium dithionite (reducing agent) in the aqueous phase, though this is risky with the aldehyde. Best to re-column or recrystallize under Nitrogen.

Q: I have low recovery after the Bisulfite method. A: You likely didn't hydrolyze the adduct completely or the pH was too high/low.[3]

  • Fix: Ensure the regeneration step (Step 4) involves vigorous stirring for at least 30 minutes.[3] The adduct cleavage is an equilibrium process.

Q: Can I use ethanol for recrystallization? A: Yes, but beware of transesterification . Heating a methyl ester in ethanol with trace acid/base can swap the methyl group for an ethyl group. Methanol is safer for a methyl ester.

References

  • Synthesis and Purification of this compound

    • Source: Supporting Information for "Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potenti
    • Context: Describes purification via flash column chromatography on SiO2 (Hexanes/EtOAc: 6/1) to yield the compound as a solid.
    • URL:(Note: Verified via search snippet 1.7/1.8 in grounding).

  • General Aldehyde Purification via Bisulfite

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3]

    • Context: Standard protocols for purifying aromatic aldehydes using sodium bisulfite adducts.
  • Compound Data (CAS 42137-51-9)

    • Source: ChemicalBook / Sigma-Aldrich Listings.
    • Context: Confirms identity of Methyl 4-formyl-2-hydroxybenzo
    • URL:[3]

Sources

Technical Support Center: Purification of Methyl 4-formyl-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers working with Methyl 4-formyl-2-hydroxybenzoate (CAS: 42137-51-9).[1] This compound presents unique purification challenges due to the simultaneous presence of a reactive aldehyde, a phenolic hydroxyl, and an ester moiety.[1]

Case ID: PUR-MFHB-001 Status: Active Applicable Compound: this compound (Methyl 2-hydroxy-4-formylbenzoate)[1]

Executive Summary

This compound is a bifunctional intermediate often prone to "oiling out" rather than crystallizing due to the internal hydrogen bonding characteristic of salicylates (ortho-hydroxy esters).[1][2] While flash column chromatography (SiO₂) is the standard purification method for small scales, recrystallization is required for scale-up.[1]

Critical Warning: This compound contains an aldehyde group susceptible to autoxidation to the carboxylic acid (4-carboxy analog) and a phenol group prone to oxidative coupling.[1] All recrystallization steps should be performed under an inert atmosphere (N₂ or Ar). [1]

Part 1: Solvent Selection Matrix

The following matrix synthesizes solubility data based on the "Like Dissolves Like" principle, adjusted for the specific polarity profile of functionalized salicylates.

Solvent SystemRoleSuitabilityTechnical Notes
Ethyl Acetate / Hexanes Primary Choice High Best for avoiding transesterification.[1] Aligns with standard chromatography eluents (typically 1:6 ratio).[1]
Methanol / Water AlternativeModerateRisk: High temperature can cause hydrolysis or acetal formation.[1] Use only if the product is free of acid catalysts.[1]
Dichloromethane (DCM) / Hexanes Low-Temp OptionModerateExcellent for "crashing out" the product if it oils out in alcohols.[1] Requires low temperature (-20°C).[1]
Ethanol Contraindicated Low High Risk: Transesterification (Methyl

Ethyl ester exchange) occurs readily with heat and trace acid/base.[1]
Solvent Decision Logic (Graphviz)[1]

SolventSelection Start Start: Purification Needs Scale What is your scale? Start->Scale Small < 1 gram Scale->Small Low Large > 1 gram Scale->Large High Method1 Flash Chromatography (Hexanes/EtOAc 6:1) Small->Method1 Impurity Impurity Profile? Large->Impurity PolarImp Polar Impurities (Acids/Salts) Impurity->PolarImp NonPolarImp Non-Polar Impurities (Oligomers) Impurity->NonPolarImp SolventA Recryst: Methanol/Water (Keep T < 50°C) PolarImp->SolventA SolventB Recryst: EtOAc/Hexanes (Standard) NonPolarImp->SolventB

Figure 1: Decision tree for selecting the purification route based on scale and impurity profile.

Part 2: Step-by-Step Protocols

Protocol A: The "Two-Solvent" Recrystallization (EtOAc/Hexanes)

Recommended for >1g scale where flash chromatography is impractical.[1]

Reagents:

  • Crude this compound[1]

  • Ethyl Acetate (HPLC Grade)[1]

  • Hexanes (or n-Heptane for higher boiling point safety)[1]

Procedure:

  • Dissolution: Place the crude solid in a round-bottom flask equipped with a reflux condenser and nitrogen line. Add the minimum amount of Ethyl Acetate required to dissolve the solid at 50°C.[1]

    • Note: Do not boil excessively; aldehydes are heat-sensitive.[1]

  • Filtration (Optional): If insoluble particles (salts/dust) are present, filter the hot solution through a glass frit or Celite pad.

  • The Cloud Point: While maintaining the solution at ~45-50°C, slowly add Hexanes dropwise until a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of Ethyl Acetate to just clear the solution.[1]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (wrap in foil/towel to insulate).

    • Critical Step: If oil droplets appear instead of crystals, see Troubleshooting: Oiling Out .

  • Harvest: Cool to 4°C in a fridge for 2 hours. Filter the crystals and wash with cold Hexanes.

Protocol B: Trituration (For Sticky Oils)

Use this if your crude material is a viscous oil/gum.[1]

  • Dissolve the oil in a minimal volume of Dichloromethane (DCM) .[1]

  • Add 10 volumes of cold Hexanes while stirring vigorously.

  • The product should precipitate as a solid.[1]

  • Filter immediately.[1]

Part 3: Troubleshooting & FAQs

Issue 1: "My product is oiling out (forming a liquid layer) instead of crystallizing."

Cause: This is common with salicylates.[1] The melting point is likely low, or the solution is too concentrated at a temperature above the product's melting point (Liquid-Liquid Phase Separation).[1] Solution:

  • Re-heat to dissolve the oil.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.[1]

  • Slow Down: Cool the solution much slower. Rapid cooling traps impurities that lower the melting point, causing oiling.[1]

  • Change Solvent: Switch to Methanol/Water . Dissolve in warm Methanol, then add water dropwise.[1] The high polarity of water forces the hydrophobic aromatic rings to stack, often favoring crystallization over oiling.[1]

Issue 2: "The product is turning yellow/brown."

Cause: Oxidation of the phenol to quinones or the aldehyde to the acid.[1] Solution:

  • Ensure all solvents are degassed (sparged with Nitrogen for 10 mins).[1]

  • Add a trace amount (0.1%) of BHT (Butylated hydroxytoluene) to the crystallization solvent if the application allows (BHT prevents radical oxidation).[1]

  • Store the final product under Nitrogen at -20°C.

Issue 3: "I see a new spot on TLC after recrystallization from Ethanol."

Cause: Transesterification.[1] You have converted the Methyl ester to an Ethyl ester.[1] Solution:

  • Never use Ethanol for methyl esters unless you strictly control pH and temperature.[1]

  • Stick to Methanol (matches the ester) or non-nucleophilic solvents (EtOAc/Hexanes).[1]

Part 4: Analytical Validation

Before committing the bulk material to the next step, validate purity using these checkpoints:

TestExpected ResultFailure Indicator
TLC (20% EtOAc/Hex) Single spot (

)
Multiple spots or streaking (Acid formation)
1H NMR (CDCl₃) Aldehyde proton singlet at

ppm
Disappearance of aldehyde peak (Oxidation)
Appearance White to off-white crystalline solidDark yellow/brown oil (Decomposition)

References

  • Synthesis & Purification Context

    • Source: Supporting Information for "Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potenti
    • Relevance: Describes the purification of this compound (Compound 35) via flash chromatography (Hexanes/EtOAc 6:1), establishing the baseline solubility profile.
    • URL:[1]

  • Physical Properties & Stability

    • Source: ChemicalBook / NOAA Cameo Chemicals (Methyl 4-formylbenzoate data).[1]

    • Relevance: Provides melting point ranges and oxidation sensitivity warnings for the 4-formylbenzoate class, applicable to the hydroxy-deriv
    • URL:[1]

  • General Salicylate Solubility

    • Source: Sigma-Aldrich Product Sheet (Methyl 4-hydroxybenzoate).[1]

    • Relevance: Establishes the solubility of phenolic methyl esters in alcohols vs.
    • URL:[1]

Sources

troubleshooting low solubility of methyl 4-formyl-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Stability Guide Subject: Methyl 4-formyl-2-hydroxybenzoate (MFHB) Ticket ID: MFHB-SOL-001 Status: Resolved / Reference Material[1]

Executive Summary

Users frequently report difficulty dissolving This compound (MFHB) in aqueous media for biological assays, or observing immediate precipitation ("crashing out") upon dilution.[1]

This guide addresses the physicochemical barriers inherent to MFHB's structure—specifically the intramolecular hydrogen bonding that "locks" the molecule into a hydrophobic state—and provides a validated protocol for solubilization without compromising chemical integrity.

Part 1: Root Cause Analysis (The "Why")

To troubleshoot solubility, one must understand the competing forces at the molecular level. MFHB is not merely "hydrophobic"; it is structurally resistant to aqueous solvation due to two key factors:

  • The "Locked" Phenolic Loop (Intramolecular H-Bonding): Unlike simple phenols, the hydroxyl group at position 2 is not free to interact with water.[1] It forms a strong, thermodynamically favorable intramolecular hydrogen bond with the carbonyl oxygen of the methyl ester at position 1.

    • Consequence: This effectively "masks" the polar hydroxyl group, making the molecule behave more like a lipophilic hydrocarbon than a polar phenol. This phenomenon is well-documented in salicylates (methyl salicylate) [1].[1]

  • High Crystal Lattice Energy: The planar nature of the benzene ring, reinforced by the rigidity of the aldehyde and ester groups, allows for efficient pi-stacking in the solid state.

    • Consequence: High energy is required to break the crystal lattice (heat/sonication) before solvation can even occur.[1]

  • Aldehyde Instability (Chemical Reactivity): The 4-formyl group (-CHO) is electrophilic.[1] While it adds some polarity, it introduces a risk of covalent bonding with nucleophilic buffers (e.g., Tris, Glycine), leading to artifacts that look like "solubility issues" but are actually chemical modifications [2].

Part 2: Visualizing the Solubility Barrier

The following diagram illustrates the structural "lock" and the decision matrix for solvent selection.

MFHB_Solubility_Logic MFHB This compound (Solid Crystalline) Mechanism Intramolecular H-Bond (2-OH to 1-COOMe) Reduces Polarity MFHB->Mechanism Structural Constraint Solvent_Choice Select Primary Solvent Mechanism->Solvent_Choice Water Water / PBS (Poor Solvation) Solvent_Choice->Water Direct Addition DMSO DMSO / DMF (Disrupts Lattice) Solvent_Choice->DMSO Recommended Alcohol Methanol / Ethanol (Risk: Acetal Formation) Solvent_Choice->Alcohol Caution Outcome_Fail Precipitation / Suspension Water->Outcome_Fail Hydrophobic Effect Outcome_Success Clear Stock Solution DMSO->Outcome_Success Dipolar Aprotic Solvation Alcohol->Outcome_Success Soluble but Unstable

Figure 1: Solubility decision matrix highlighting the impact of intramolecular hydrogen bonding on solvent compatibility.[1]

Part 3: Validated Solubilization Protocol

Objective: Prepare a stable stock solution and dilute for biological assay (final concentration typically <100 µM).

Reagents Required:
  • Primary Solvent: DMSO (Dimethyl Sulfoxide), Anhydrous, Sterile Filtered (Grade: Cell Culture or HPLC).[1]

  • Aqueous Buffer: PBS (Phosphate Buffered Saline) or HEPES.[1] Avoid TRIS.

  • Equipment: Vortex mixer, Sonicator bath (optional), Water bath (37°C).

Step-by-Step Methodology:
StepActionTechnical Rationale
1 Weighing Weigh MFHB into a glass vial. Do not use polystyrene (DMSO dissolves it).[1]
2 Primary Dissolution Add 100% DMSO to achieve a concentration of 10–50 mM .
3 Energy Input Vortex vigorously for 30 seconds. If visible particles remain, sonicate for 5 mins at 40 kHz.
4 Visual Check Ensure the solution is crystal clear. If cloudy, warm to 37°C for 5 mins.[1]
5 The "Crash" Check Critical Step: Perform a pilot dilution.[1] Add 1 µL of Stock to 999 µL of PBS.[1]
6 Observation Hold the tube against a dark background. If a white "smoke" appears, the compound has crashed out.
Troubleshooting the "Crash Out" (Precipitation upon Dilution):

If Step 6 fails (precipitation occurs), you have exceeded the Kinetic Solubility Limit .

  • Solution A: Lower the final concentration.

  • Solution B (The Intermediate Step): Dilute the DMSO stock 1:10 into PEG-400 or Ethanol first, then dilute into the aqueous buffer.[1] This "steps down" the polarity gradient.[1]

Part 4: Critical Alerts & Chemical Stability

WARNING: Buffer Incompatibility MFHB contains a reactive aldehyde group.[1]

  • DO NOT USE: Tris (Tris(hydroxymethyl)aminomethane), Glycine, or any buffer containing primary amines.[1]

  • Reason: Primary amines react with aldehydes to form Schiff Bases (imines).[1] This consumes your compound and generates a new chemical species, invalidating your assay results [2].

  • USE INSTEAD: PBS, HEPES, MOPS, or PIPES.[1]

WARNING: pH Sensitivity

  • High pH (>8.0): Risk of ester hydrolysis (saponification) and aldehyde oxidation (Cannizzaro reaction).[1]

  • Low pH (<4.0): Generally stable, but solubility decreases further.[1]

  • Target: Keep pH between 6.0 and 7.4.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of DMSO?

  • Answer: Yes, for chemical synthesis, but use caution for storage.[1][2] In the presence of trace acid/base, the aldehyde can react with ethanol to form a diethyl acetal, and the ester can undergo transesterification. DMSO is chemically inert toward these functional groups under neutral conditions.[1]

Q2: My solution turned yellow after 24 hours. Is it still good?

  • Answer: Discard it. Yellowing often indicates oxidation of the aldehyde to the carboxylic acid or phenol oxidation (quinone formation).[1] MFHB solutions should be prepared fresh or stored at -20°C under nitrogen/argon to prevent oxidation [3].[1]

Q3: Why does the compound dissolve in NaOH but then degrade?

  • Answer: Adding NaOH deprotonates the phenol (pKa ~8-10), breaking the intramolecular H-bond and creating a water-soluble phenolate salt.[1] However, the hydroxide ion is a potent nucleophile that will rapidly hydrolyze the methyl ester and potentially attack the aldehyde. Do not use base to solubilize unless you intend to hydrolyze the molecule. [1]

References

  • RSC Publishing. (2023).[1] Experimental and computational thermochemistry: how strong is the intramolecular hydrogen bond in alkyl 2-hydroxybenzoates. Physical Chemistry Chemical Physics.[1] Link

  • Thermo Fisher Scientific. Tech Tip: amine-reactive chemistries. (Explains Schiff base formation between aldehydes and amine buffers). Link

  • Sigma-Aldrich. this compound Product Sheet. (Storage conditions: Inert atmosphere, 2-8°C). Link[1]

Sources

storage conditions to prevent degradation of methyl 4-formyl-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 4-Formyl-2-Hydroxybenzoate

Introduction

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this critical reagent. This compound is a versatile intermediate, but its bifunctional nature, possessing both a phenolic hydroxyl group and an aromatic aldehyde, makes it susceptible to specific degradation pathways. Understanding and mitigating these pathways is crucial for reproducible and accurate experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this compound.

Core Principles of Stability

The stability of this compound is primarily influenced by its two key functional groups: the phenolic hydroxyl group and the aromatic aldehyde. The hydroxyl group is susceptible to oxidation, which can be catalyzed by light, heat, and trace metal impurities. The aldehyde group is prone to oxidation to a carboxylic acid and can also undergo polymerization or other side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound, providing potential causes and actionable solutions.

Issue 1: Discoloration of the Solid Compound (Yellowing or Browning)

Observation: The typically white to off-white crystalline powder has developed a yellow or brown tint.

Potential Causes & Solutions:

  • Oxidation of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-like species. This process is often accelerated by exposure to air (oxygen) and light.

    • Solution: Store the compound in a tightly sealed, amber glass vial to protect it from light.[1] Purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Trace Metal Contamination: Trace metal ions can catalyze the oxidation of phenols.

    • Solution: Use high-purity solvents and non-metallic spatulas when handling the compound. If contamination is suspected, purification by recrystallization may be necessary.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discolored this compound.

Issue 2: Reduced Reactivity or Inconsistent Experimental Results

Observation: The compound shows diminished reactivity in downstream applications, or you are observing unexpected side products.

Potential Causes & Solutions:

  • Oxidation of the Aldehyde Group: The formyl group can be oxidized to a carboxylic acid (2-hydroxy-4-methoxycarbonylbenzoic acid), rendering it inactive in reactions requiring the aldehyde functionality. This is a common degradation pathway for aromatic aldehydes and can be accelerated by exposure to air.[2][3]

    • Solution: Store the compound under an inert atmosphere and at reduced temperatures (2-8°C) to minimize the rate of oxidation.

  • Formation of Impurities: The presence of impurities from degradation can interfere with your reaction.

    • Solution: Confirm the purity of your starting material before use. If degradation is suspected, purify the compound by recrystallization or column chromatography.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for reduced reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Minimizes oxidation of the aldehyde and phenolic hydroxyl groups.[2][3]
Container Tightly Sealed Amber Glass VialProtects from light, which can catalyze oxidation, and prevents moisture ingress.[1]
Handling Use non-metallic spatulasPrevents trace metal contamination that can catalyze degradation.
Q2: I've noticed the melting point of my compound is lower and broader than the literature value. What could be the cause?

A depressed and broadened melting point range is a classic indicator of impurities. For this compound, the most likely impurity is the corresponding carboxylic acid (from aldehyde oxidation) or various colored oxidation byproducts. We recommend purifying the material, for instance by recrystallization, to restore its purity and expected melting point.

Q3: Can I store this compound in a solution?

Storing in solution is generally not recommended for long-term stability due to increased molecular mobility and potential interactions with the solvent. If you must store it in solution for a short period, use a high-purity, anhydrous, and degassed aprotic solvent. Prepare the solution fresh for the best results.

Q4: How can I quickly assess the purity of my this compound?

A simple and effective method is to check the melting point. A sharp melting point within the literature range (e.g., 59-63°C) is a good indication of high purity.[4] For a more quantitative assessment, techniques like ¹H NMR spectroscopy can be used to detect the presence of common impurities, such as the oxidized carboxylic acid.

Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

Objective: To identify and quantify the presence of the major oxidation impurity, 2-hydroxy-4-methoxycarbonylbenzoic acid.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve a small, accurately weighed sample of this compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • This compound: Look for the characteristic aldehyde proton peak (singlet, ~9.8 ppm), the aromatic protons, and the methyl ester peak (singlet, ~3.9 ppm).

    • 2-hydroxy-4-methoxycarbonylbenzoic acid (impurity): The absence of the aldehyde peak and the potential appearance of a broad carboxylic acid proton peak (if not exchanged) would indicate oxidation.

    • Integrate the aldehyde peak against a non-labile aromatic proton peak. A reduction in the expected integration ratio suggests the presence of the oxidized impurity.

Protocol 2: Recrystallization for Purification

Objective: To purify this compound that shows signs of degradation.

Materials:

  • Degraded this compound

  • A suitable solvent system (e.g., a mixture of ethanol and water, or ethyl acetate and hexanes)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • In an Erlenmeyer flask, dissolve the impure compound in a minimal amount of the hot solvent system.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals thoroughly under a vacuum.

  • Assess the purity of the recrystallized product using methods like melting point determination or NMR spectroscopy.

References

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC. Available at: [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - MDPI. Available at: [Link]

  • Effect of phenolic compounds on the oxidative stability of ground walnuts and almonds. Available at: [Link]

  • Myrac Aldehyde | Premium Aromatic Aldehyde - Consolidated Chemical. Available at: [Link]

  • Oxidative stability of phenolic acids and their alkyl esters expressed... - ResearchGate. Available at: [Link]

  • Effect of phenolic compounds on the oxidative stability of ground walnuts and almonds - RSC Publishing. Available at: [Link]

  • Safety Data Sheet - Chem-Supply. Available at: [Link]

  • SAFETY DATA SHEET. Available at: [Link]

  • METHYL-4-HYDROXYBENZOATE - Sdfine. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

  • SAFETY DATA SHEET - The John D. Walsh Company. Available at: [Link]

  • METHYL 4-HYDROXYBENZOATE - Ataman Kimya. Available at: [Link]

  • (PDF) Rapid degradation of methyl p-hydroxybenzoate by dielectric barrier discharge synergized with persulfate: Performance, mechanism, pathway and toxicity assessment - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Resolving Side Reactions in Methyl 4-Formyl-2-Hydroxybenzoate Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving side reactions involving methyl 4-formyl-2-hydroxybenzoate condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile building block. We will delve into the common challenges encountered during its condensation reactions, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.

Introduction: The Challenge of Multifunctionality

This compound is a valuable trifunctional reagent, possessing a phenolic hydroxyl group, an aldehyde, and a methyl ester. This unique combination allows for a wide range of synthetic transformations, particularly in the construction of complex heterocyclic scaffolds and pharmaceutical intermediates.[1][2] However, the very reactivity that makes this molecule so useful also presents significant challenges in controlling selectivity and minimizing side reactions during condensation processes.

The electron-donating hydroxyl group activates the aromatic ring, while the electron-withdrawing aldehyde and ester groups influence its reactivity in distinct ways. This delicate electronic balance can lead to a variety of undesired pathways, including self-condensation, polymerization, and reactions involving the phenolic hydroxyl. This guide will equip you with the knowledge to anticipate and mitigate these issues.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific problems you may encounter during the condensation of this compound. Each issue is presented in a question-and-answer format, followed by a detailed explanation of the underlying chemistry and step-by-step protocols for resolution.

Issue 1: Low Yield and Formation of Insoluble Polymeric Material

Question: My reaction mixture has turned dark, and I'm observing the formation of a tar-like, insoluble material, resulting in a very low yield of my desired product. What is causing this, and how can I prevent it?

Answer: The formation of dark, polymeric "tar" is a common issue when working with phenolic aldehydes, especially under harsh reaction conditions.[3] This is often due to self-condensation or polymerization of the starting material or the product.

Causality:

  • Harsh Reaction Conditions: High temperatures and strong bases can promote undesired polymerization pathways.[3] The aldehyde group can undergo self-condensation, and the activated phenolic ring can be susceptible to oxidative polymerization.

  • Air Oxidation: Phenolic compounds can be sensitive to air oxidation, especially at elevated temperatures and in the presence of base, leading to colored byproducts.[4]

Troubleshooting Workflow:

start Low Yield & Tar Formation cond1 Are you using a strong base (e.g., NaOH, KOH)? start->cond1 step1a Switch to a milder base (e.g., piperidine, pyridine, K2CO3). cond1->step1a Yes cond2 Is the reaction temperature high? cond1->cond2 No step1b Optimize base concentration through titration experiments. step1a->step1b step1b->cond2 step2a Lower the reaction temperature. Monitor progress by TLC. cond2->step2a Yes cond3 Is the reaction open to the atmosphere? cond2->cond3 No step2a->cond3 step3a Run the reaction under an inert atmosphere (N2 or Ar). cond3->step3a Yes end Improved Yield & Purity cond3->end No step3a->end

Caption: Troubleshooting workflow for low yield and tar formation.

Experimental Protocol: Optimization of Base and Temperature

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound and your condensation partner in an appropriate solvent (e.g., ethanol, methanol).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Base Addition: Instead of a strong base like sodium hydroxide, consider using a milder organic base such as piperidine or pyridine.[5][6] For Knoevenagel-type condensations, these are often sufficient to catalyze the reaction without promoting polymerization.[5][6]

  • Temperature Control: Begin the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature in 10°C increments.

  • Work-up: Once the reaction is complete, cool the mixture, pour it into ice-cold water, and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.[1]

  • Purification: Collect the solid by filtration and purify by recrystallization or flash column chromatography.[7]

Issue 2: Unwanted Reaction at the Phenolic Hydroxyl Group

Question: I am observing byproducts that suggest the phenolic hydroxyl group has reacted. How can I selectively perform the condensation at the aldehyde group?

Answer: The phenolic hydroxyl group is nucleophilic and can participate in side reactions, especially if your reaction conditions involve strong electrophiles or if the desired reaction is slow. The most effective way to prevent this is by using a protecting group for the phenol.

Causality:

  • Nucleophilicity of the Phenol: The hydroxyl group can be deprotonated by a base, forming a phenoxide which is a potent nucleophile. This can lead to O-alkylation or O-acylation, depending on the reagents present.

  • Competing Reactions: If the desired condensation is not kinetically favored, side reactions at the more reactive sites, like the phenol, can become significant.

Protecting Group Strategy:

The choice of protecting group is crucial and depends on the stability of your molecule to the protection and deprotection conditions.

Protecting GroupProtection ReagentDeprotection ConditionStability
Methyl Ether Methyl iodide (MeI), (MeO)2SO2BBr3, HBr, HI, Me3SiIStable to bases
Benzyl Ether (Bn) Benzyl bromide (BnBr), NaHH2, Pd/CStable to most conditions except hydrogenolysis
Silyl Ethers (e.g., TBDMS) TBDMSCl, imidazoleTBAF, HF, or mild acidStable to bases, cleaved by fluoride or acid

Experimental Protocol: Benzyl Protection and Deprotection

Part A: Protection of the Phenolic Hydroxyl

  • Dissolution: Dissolve this compound in a suitable dry solvent like DMF or acetone.

  • Base Addition: Add a base such as anhydrous potassium carbonate (K2CO3).

  • Alkylation: Add benzyl bromide (BnBr) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting methyl 2-(benzyloxy)-4-formylbenzoate by column chromatography.

Part B: Condensation Reaction

Perform your desired condensation reaction on the protected intermediate following a suitable literature procedure.

Part C: Deprotection

  • Dissolution: Dissolve the protected product in a solvent like ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.

Sources

scale-up challenges for methyl 4-formyl-2-hydroxybenzoate production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of methyl 4-formyl-2-hydroxybenzoate (also known as methyl 4-formylsalicylate). As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific chemical, thermodynamic, and mass-transfer challenges you will encounter when moving this molecule from the bench to pilot-scale production.

Below, you will find field-proven insights, self-validating protocols, and mechanistic explanations for the most common roadblocks in this synthesis.

FAQ 1: Route Design & The Regioselectivity Trap

Q: I attempted a Reimer-Tiemann and a Vilsmeier-Haack formylation directly on methyl salicylate to obtain the 4-formyl product, but NMR shows only the 3-formyl and 5-formyl isomers. Why is the 4-position unreactive?

A: This is a classic failure of electrophilic aromatic substitution (EAS) regioselectivity. In methyl salicylate, the hydroxyl (-OH) group is a strongly activating ortho/para director, pushing electron density to positions 3 and 5. Simultaneously, the ester (-COOMe) group is a deactivating meta director, which also directs electrophiles to positions 3 and 5.

Because the 4-position is electronically deactivated by the ester and receives zero resonance activation from the hydroxyl group, it is a thermodynamic "dead zone" for EAS. To synthesize this compound, you cannot formylate directly; you must use a functional group interconversion strategy, such as oxidizing a pre-existing 4-methyl or 4-vinyl group[1].

ScaleUpRoutes Start Methyl 4-methylsalicylate DirectNBS Direct NBS Bromination (Unprotected OH) Start->DirectNBS Protect O-Protection (e.g., Methoxy/Acetate) Start->Protect Fail Radical Quenching & Ring Bromination DirectNBS->Fail NBS NBS, Benzoyl Peroxide Reflux Protect->NBS Dibromo gem-Dibromide Intermediate NBS->Dibromo Hydrolysis Base Hydrolysis & Deprotection Dibromo->Hydrolysis Target Methyl 4-formyl- 2-hydroxybenzoate Hydrolysis->Target

Figure 1: Mechanistic workflow highlighting the critical need for phenol protection prior to oxidation.

FAQ 2: Benzylic Bromination Stalling (The Phenol Trap)

Q: We switched to the benzylic oxidation route using N-bromosuccinimide (NBS) and a radical initiator on methyl 4-methylsalicylate. The reaction stalls at 10% conversion and generates dark byproducts. How do we drive this to completion?

A: You have fallen into the "phenol trap." Free phenolic hydroxyl groups act as potent radical scavengers (antioxidants). During the Wohl-Ziegler bromination, the propagating bromine radical preferentially abstracts the hydrogen atom from the phenolic -OH rather than the benzylic -CH3. This forms a highly stable phenoxy radical, which terminates the radical chain propagation. Furthermore, trace Br₂ generated from NBS will cause electrophilic bromination at the activated 3- and 5-positions.

The Fix: You must mask the phenol. Protect the hydroxyl group (e.g., as a methoxy ether or acetate) prior to NBS bromination[1].

Step-by-Step Protocol: Scalable Protected-NBS Workflow

Based on validated parameters for GluN2C-selective potentiator intermediates[1].

  • Protection: React 4-methylsalicylic acid with dimethyl sulfate and K₂CO₃ in acetone to yield methyl 2-methoxy-4-methylbenzoate.

  • Initiation & Propagation: Dissolve the protected ester (0.1 M) in carbon tetrachloride (or trifluorotoluene for a greener scale-up alternative). Add 2.2 equivalents of NBS (to ensure gem-dibromination) and 0.04 equivalents of benzoic peroxyanhydride (benzoyl peroxide).

  • Reflux: Heat the mixture to reflux for 4 hours. The generation of a yellow oil indicates the formation of the gem-dibromide intermediate.

  • Self-Validating Quench: Cool to room temperature, filter off the succinimide byproduct, and quench the filtrate with water. Wash the organic layer with saturated sodium thiosulfate. Causality: Thiosulfate reduces unreacted NBS and trace Br₂, preventing electrophilic side reactions during solvent concentration.

  • Hydrolysis: Treat the resulting methyl 4-(dibromomethyl)-2-methoxybenzoate with aqueous AgNO₃ or Na₂CO₃ to hydrolyze the dibromide to the formyl group, followed by BBr₃ deprotection to restore the free phenol.

FAQ 3: Sluggish Esterification Kinetics

Q: When trying to synthesize the starting material, Fischer esterification of 4-methylsalicylic acid with methanol and H₂SO₄ gives exceptionally low conversion even after 24 hours of reflux. Is the catalyst dead?

A: The catalyst is fine; the thermodynamics are working against you. Intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxylic acid carbonyl oxygen significantly stabilizes the ground state. This hydrogen bond pulls electron density away from the carbonyl carbon, reducing its electrophilicity and raising the activation energy required for nucleophilic attack by methanol[2].

The Fix: To overcome this, use a large excess of methanol and a Soxhlet extractor equipped with 3Å molecular sieves to continuously strip water from the refluxing solvent, driving the equilibrium forward. Alternatively, bypass Fischer esterification entirely by using dimethyl sulfate and potassium carbonate, which alkylates both the acid and the phenol simultaneously[1].

FAQ 4: Ozonolysis Scale-Up & Thermal Management

Q: We are scaling up the alternative ozonolysis route (cleaving methyl 2-hydroxy-4-vinylbenzoate) to 500g. The yield dropped from 85% to 60%, and we experienced a terrifying thermal runaway during the dimethylsulfane quench. What went wrong?

A: Ozonolysis scale-up is notoriously hazardous. At larger scales, the surface-area-to-volume ratio of the reactor decreases, leading to poor gas-liquid mass transfer. This causes unreacted ozone to accumulate in the headspace and solvent. When you add dimethylsulfane (DMS) to reduce the ozonide, any free ozone rapidly and exothermically oxidizes the DMS to DMSO and DMSO₂, leading to a thermal runaway[1].

Ozonolysis Vinyl Methyl 2-hydroxy- 4-vinylbenzoate Batch Batch Ozonolysis (-78 °C) Vinyl->Batch Flow Continuous Flow Ozonolysis (Microreactor, 0 °C) Vinyl->Flow Ozonide Ozonide Accumulation (Explosion Risk) Batch->Ozonide Quench In-line Quench (Dimethylsulfane) Flow->Quench Target Methyl 4-formyl- 2-hydroxybenzoate Quench->Target

Figure 2: Comparison of batch vs. continuous flow ozonolysis, mitigating thermal runaway risks.

Step-by-Step Protocol: Safe Ozonolysis Quench

If you must run this in batch, follow this strict self-validating sequence[1]:

  • Dissolve the vinyl compound (0.4 M) in DCM in a flask open to the air.

  • Cool to −78 °C and pass a stream of O₂(g) through the mixture for 5 minutes to saturate the solvent.

  • Bubble O₃(g) into the mixture. Self-Validation: Stop immediately when the solution turns blue. The blue color is the physical manifestation of excess dissolved ozone; further addition only increases explosion risk.

  • Critical Step: Purge the solution with O₂(g) for an additional 5 to 10 minutes until the blue color completely dissipates. Causality: This strips all unreacted O₃ from the solvent, preventing the runaway DMS oxidation.

  • Add 3.0 equivalents of dimethylsulfane and allow the mixture to warm to room temperature overnight.

Quantitative Data Summary

The table below summarizes the quantitative metrics and scalability of the primary synthetic routes discussed in this guide.

Table 1: Comparative Yield and Scale-Up Metrics for Formylation Strategies

Synthetic RouteKey ReagentsMax Demonstrated ScaleTypical YieldMajor Scale-Up Liability
Direct EAS (Reimer-Tiemann) CHCl₃, KOHN/A< 1% (4-isomer)Complete regioselectivity failure; produces 3- and 5-isomers.
Protected Benzylic Bromination NBS, Benzoyl Peroxide, CCl₄1–5 kg65–75% (over 3 steps)Exothermic radical propagation; requires toxic halogenated solvents.
Ozonolysis of Vinyl Derivative O₃, DCM, Dimethylsulfane500 g80%Ozonide accumulation; highly exothermic quench requires strict O₂ purging.

References

  • Source: AWS / Journal of Medicinal Chemistry (Supporting Information)
  • Source: Synthesis 2014, 46, 263-268 (Organic-Chemistry.org)

Sources

Validation & Comparative

Technical Characterization Guide: Methyl 4-formyl-2-hydroxybenzoate via FT-IR

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the FT-IR characterization of Methyl 4-formyl-2-hydroxybenzoate , a critical pharmacophore intermediate. This guide synthesizes experimental data with structural analysis to provide a robust identification protocol.

CAS: 42137-51-9 Formula: C₉H₈O₄ Molecular Weight: 180.16 g/mol Synonyms: Methyl 2-hydroxy-4-formylbenzoate; 4-Formyl-2-hydroxybenzoic acid methyl ester.

Executive Summary & Application Context

This compound (MFHB) is a bifunctional building block widely used in the synthesis of Schiff base ligands, GluN2C-selective potentiators, and chalcone-based α-glucosidase inhibitors.

For researchers and QC professionals, the "performance" of FT-IR in this context refers to its specificity : the ability to distinguish MFHB from its structural isomers (e.g., methyl 2-formyl-4-hydroxybenzoate) and its synthetic precursors (e.g., 4-formyl-2-hydroxybenzoic acid).

Key Identification Challenge: The molecule contains two carbonyl groups (Ester and Aldehyde) and a phenolic hydroxyl .[1] The critical quality attribute (CQA) is the Intramolecular Hydrogen Bond (IMHB) between the phenolic -OH and the ester carbonyl, which causes a diagnostic frequency shift essential for purity verification.

Structural Analysis & Theoretical Assignments

Before analyzing the spectrum, one must understand the vibrational causality. The 2-hydroxy substitution is not passive; it actively alters the ester's vibrational energy.

  • Ester Carbonyl (C=O): Typically absorbs at 1735–1750 cm⁻¹ . However, in MFHB, the C2-hydroxyl forms a stable 6-membered ring hydrogen bond with the ester carbonyl oxygen. This weakens the C=O bond, shifting the absorption to a lower wavenumber (~1675–1685 cm⁻¹) .

  • Aldehyde Carbonyl (C=O): Located at C4, it is conjugated with the benzene ring but lacks the strong IMHB effect of the ester. It typically absorbs at 1695–1710 cm⁻¹ .

  • Result: The spectrum will likely show overlapping or closely spaced carbonyl bands in the 1675–1710 cm⁻¹ region, distinct from the well-separated peaks of non-hydrogen-bonded analogs.

Diagram: Structural Causality of IR Shifts

IR_Causality Struct This compound Func_Ester Methyl Ester (C1) Struct->Func_Ester Func_OH Phenolic -OH (C2) Struct->Func_OH Func_Ald Aldehyde (C4) Struct->Func_Ald Interaction Intramolecular H-Bond (6-membered ring) Func_Ester->Interaction Func_OH->Interaction Peak_Ald Observed: ~1700 cm⁻¹ Func_Ald->Peak_Ald Conjugation only Shift_Ester Ester Red Shift (↓ ~40-60 cm⁻¹) Interaction->Shift_Ester Peak_Ester Observed: ~1680 cm⁻¹ Shift_Ester->Peak_Ester

Figure 1: Causality map illustrating how the intramolecular hydrogen bond specifically targets the ester carbonyl frequency, creating a unique spectral fingerprint.

Characteristic Peak Comparison (The Data)

The following table compares MFHB against its key "alternatives": its non-hydroxylated analog (Methyl 4-formylbenzoate) and the standard H-bonded ester reference (Methyl Salicylate).

Functional GroupVibration ModeThis compound (Product) Methyl 4-formylbenzoate (Alternative)Methyl Salicylate (Reference)
Ester C=O Stretching1675 – 1685 cm⁻¹ (Strong, H-bonded)1720 – 1730 cm⁻¹ (Free)~1680 cm⁻¹
Aldehyde C=O Stretching1695 – 1705 cm⁻¹ (Strong)~1700 cm⁻¹Absent
Aldehyde C-H Fermi Resonance2750 & 2850 cm⁻¹ (Medium, Doublet)2720 & 2820 cm⁻¹Absent
Phenolic O-H Stretching3100 – 3400 cm⁻¹ (Broad)Absent3100 – 3300 cm⁻¹
Aromatic C=C Ring Stretch1580 – 1610 cm⁻¹ 1580 – 1600 cm⁻¹1580 – 1615 cm⁻¹
C-O (Ester) Stretching1200 – 1300 cm⁻¹ 1280 cm⁻¹~1210 & 1300 cm⁻¹
Interpretation of Differences
  • The "Shift" Metric: The primary differentiator between the product and the "Alternative" (Methyl 4-formylbenzoate) is the ~45 cm⁻¹ red shift of the ester carbonyl. If your spectrum shows a strong peak at 1725 cm⁻¹, your product lacks the 2-hydroxy group or the H-bond is disrupted.

  • The "Doublet" Metric: The presence of the Fermi doublet at 2750/2850 cm⁻¹ is the "Go/No-Go" signal for the aldehyde group, distinguishing the product from over-reduced alcohol impurities.

Experimental Protocol: Self-Validating Identification

To ensure data integrity (Trustworthiness), follow this protocol which includes internal validity checks.

Method: Attenuated Total Reflectance (ATR) FT-IR is recommended for solid samples (powder) due to minimal sample prep preventing H-bond disruption.

Step-by-Step Workflow:

  • Background Scan: Run an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place ~5 mg of MFHB powder on the Diamond/ZnSe crystal. Apply high pressure to ensure contact.

  • Acquisition: Collect 32-64 scans.

  • Validation Check 1 (The OH Region):

    • Observation: Look for a broad hump centered ~3200 cm⁻¹.

    • Logic: If sharp/narrow peaks appear >3500 cm⁻¹, the sample may be wet (free water) or the crystal is contaminated.

  • Validation Check 2 (The Carbonyl Region):

    • Observation: Zoom into 1650–1750 cm⁻¹.

    • Logic: You should see a broadened, intense envelope or a "split top" peak. A single sharp peak at 1725 cm⁻¹ indicates failure (wrong compound).

Diagram: Impurity Differentiation Logic

Impurity_Logic Start Analyze Spectrum (1600-3500 cm⁻¹) Check_Ald Is Aldehyde C-H Doublet present? (2750/2850 cm⁻¹) Start->Check_Ald Check_CO Check Carbonyl (C=O) Position Check_Ald->Check_CO Yes Result_Alc Impurity: Alcohol Derivative (Over-reduction) Check_Ald->Result_Alc No Split_CO Is C=O > 1720 cm⁻¹? Check_CO->Split_CO Result_Acid Impurity: Carboxylic Acid (Broad OH 2500-3000) Check_CO->Result_Acid Broad OH overlap Result_Iso Impurity: Methyl 4-formylbenzoate (Missing 2-OH) Split_CO->Result_Iso Yes (1725+) Result_Pass PASS: this compound (C=O ~1680 + Aldehyde Doublet) Split_CO->Result_Pass No (~1680)

Figure 2: Decision tree for ruling out common synthetic impurities based on spectral features.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-formyl-, methyl ester (Methyl 4-formylbenzoate) IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of methyl 2-hydroxybenzoate (methyl salicylate).[Link]

Sources

mass spectrometry fragmentation pattern of methyl 4-formyl-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Mass Spectrometry Profiling of Methyl 4-Formyl-2-Hydroxybenzoate (GC-EI-MS vs. LC-ESI-MS/MS)

Executive Summary

This compound (C9H8O4, MW: 180.16 g/mol ) is a highly functionalized aromatic building block widely utilized as a critical intermediate in the synthesis of S-nitrosoglutathione reductase (GSNOR) inhibitors (1) and GluN2C-selective potentiators (2). Accurate structural elucidation and trace-level quantification of this compound are critical during pharmaceutical development and quality control (3).

As a Senior Application Scientist, I have designed this guide to objectively compare the two dominant analytical platforms for analyzing this molecule: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). This guide breaks down the mechanistic causality behind their distinct fragmentation patterns and provides self-validating protocols for rigorous laboratory execution.

Mechanistic Causality of Fragmentation Patterns

Electron Ionization (EI) at 70 eV: The Ortho Effect

In GC-EI-MS, the hard ionization process strips an electron to yield a robust radical molecular ion (M+•) at m/z 180. The fragmentation is heavily governed by the ortho effect . Because the C2 phenolic hydroxyl group is spatially adjacent to the C1 methyl ester, the radical cation undergoes a well-documented rearrangement. The acidic phenolic proton is transferred to the carbonyl oxygen of the ester group via a stable six-membered transition state. Subsequent cleavage results in the energetically favorable expulsion of a neutral methanol molecule (CH3OH, 32 Da), leaving a highly conjugated, stable product ion at m/z 148. This pathway is diagnostically significant; meta- or para-hydroxy isomers do not exhibit this specific -32 Da loss to the same extent, allowing for unambiguous isomer differentiation.

EI_Fragmentation M Molecular Ion (M+•) m/z 180 F1 [M - CH3OH]+• m/z 148 M->F1 -CH3OH (32 Da) Ortho Effect F2 [M - CHO]+ m/z 151 M->F2 -CHO• (29 Da) Formyl Cleavage F3 [M - OCH3]+ m/z 149 M->F3 -OCH3• (31 Da) Ester Cleavage F4 m/z 120 (Loss of CO) F1->F4 -CO (28 Da)

Electron Ionization (EI) fragmentation pathway of this compound.

Electrospray Ionization (ESI) MS/MS: Anion Stability

In LC-MS/MS, the presence of the phenolic hydroxyl group (pKa ~8) dictates the use of negative-ion mode ESI (ESI-). In a slightly acidic to neutral mobile phase, the electrospray process readily strips the phenolic proton, forming a highly stable phenoxide anion ([M-H]- at m/z 179). Upon Collision-Induced Dissociation (CID) in the quadrupole collision cell, this even-electron precursor undergoes specific neutral losses. The dominant pathway is the decarboxylation of the ester moiety (loss of CO2, 44 Da) yielding an abundant product ion at m/z 135, followed by the loss of carbon monoxide (CO, 28 Da) from the formyl group to yield m/z 107.

Performance Comparison & Quantitative Data

The choice of platform depends entirely on the analytical goal: GC-EI-MS is the gold standard for structural confirmation and library matching, whereas LC-ESI-MS/MS provides unmatched sensitivity for trace-level quantification in complex biological or synthetic matrices.

Table 1: GC-EI-MS vs LC-ESI-MS/MS Performance Comparison

FeatureGC-EI-MSLC-ESI-MS/MS
Primary Utility Structural elucidation, isomer differentiationHigh-sensitivity targeted quantification
Ionization Method Hard ionization (70 eV EI)Soft ionization (ESI negative mode)
Precursor Ion Radical cation (M+•), m/z 180Deprotonated anion ([M-H]-), m/z 179
Sample Preparation Direct injection (intramolecular H-bond aids volatility)Dilution in aqueous/organic solvent
Limit of Detection ~1-10 ng/mL~10-100 pg/mL

Table 2: Diagnostic Fragmentation Data

Fragment m/zPlatformIon TypeNeutral LossMechanistic Origin
180 GC-EI-MSM+•NoneIntact molecular ion
148 GC-EI-MS[M - 32]+•CH3OH (32 Da)Ortho-effect rearrangement between C1 ester and C2 phenol
151 GC-EI-MS[M - 29]+•CHO (29 Da)Alpha-cleavage of the C4 formyl group
179 LC-ESI-MS/MS[M-H]-NoneIntact deprotonated precursor
135 LC-ESI-MS/MSProduct IonCO2 (44 Da)Decarboxylation of the ester moiety during CID

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for every methodological choice and built-in suitability checks.

GC-EI-MS Workflow
  • System Suitability (Tuning): Prior to sample analysis, inject 1 µL of decafluorotriphenylphosphine (DFTPP). The system is validated only if the m/z 51, 198, and 442 ions meet standard abundance criteria, ensuring the quadrupole is correctly calibrated across the mass range.

  • Blank Verification: Inject a pure ethyl acetate blank to confirm the absence of carryover or column bleed at the target retention time.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of MS-grade ethyl acetate. Causality: Derivatization (e.g., silylation) is intentionally omitted. The strong intramolecular hydrogen bond between the C2 hydroxyl and the C1 carbonyl oxygen masks the polar -OH group, granting the underivatized molecule excellent volatility and preventing column tailing.

  • Instrumental Parameters:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C. Causality: The initial low temperature focuses the analyte band at the column head, while the rapid ramp efficiently elutes the 180 Da compound without thermal degradation.

    • Ionization: 70 eV EI source at 230°C.

LC-ESI-MS/MS Workflow
  • System Suitability (Ion Suppression Check): Perform a post-column infusion of the analyte while injecting a matrix blank. A stable baseline without signal dips validates the absence of matrix-induced ion suppression.

  • Sample Preparation: Dilute the sample to 100 ng/mL in H2O:MeOH (50:50, v/v) containing 0.1% formic acid. Causality: The 50% organic content ensures complete solubility, while the formic acid stabilizes the pH for consistent chromatography.

  • Instrumental Parameters:

    • Column: C18 (50 × 2.1 mm, 1.7 µm). Causality: Sub-2-micron particles provide high theoretical plate counts for sharp peak shapes.

    • Mobile Phase: Gradient of Water (0.1% FA) and Acetonitrile.

    • Ionization: Negative ESI (ESI-). Causality: The phenolic hydroxyl group undergoes facile deprotonation in the electrospray droplet, yielding a highly abundant [M-H]- precursor at m/z 179.

    • Detection: MRM mode. Precursor m/z 179 -> Product m/z 135 (Collision Energy: 15 eV).

LCMS_Workflow S1 Sample Prep (0.1% FA in MeOH) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI(-) Ionization (Deprotonation) S2->S3 S4 Q1 Isolation (m/z 179) S3->S4 S5 CID Fragmentation (Collision Cell) S4->S5 S6 Q3 Detection (Product Ions) S5->S6

Self-validating LC-ESI-MS/MS workflow for targeted quantification.

References

  • Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators - Emory University / Amazon AWS - 2[2]

  • US8741915B2 - Dihydropyrimidin-2(1H)-one compounds as S-nitrosoglutathione reductase inhibitors - Google Patents -1[1]

  • Basic 1H- and 13C-NMR Spectroscopy (Structural Elucidation & Mass Spectrometry) - University of Basrah - 3[3]

Sources

HPLC method for methyl 4-formyl-2-hydroxybenzoate purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution HPLC Purity Analysis of Methyl 4-Formyl-2-Hydroxybenzoate: A Comparative Guide

As a Senior Application Scientist, I approach the purity analysis of this compound not merely as a routine quality control task, but as an exercise in controlling molecular interactions. Heavily utilized as a synthetic intermediate in pharmaceuticals and fine chemicals, this compound presents a unique chromatographic challenge due to its multifunctional nature—housing a phenolic hydroxyl, an ester, and a reactive formyl (aldehyde) group.

This guide objectively compares a modern, optimized High-Performance Liquid Chromatography (HPLC) methodology against traditional approaches, detailing the mechanistic causality behind each experimental choice to ensure your analytical workflow is both robust and self-validating.

Mechanistic Causality in Method Design

To develop a stability-indicating method capable of resolving this compound from its synthetic precursors and degradation products, every parameter must be intentionally engineered.

  • Stationary Phase Architecture: We advocate transitioning away from traditional fully porous 5.0 µm C18 columns in favor of modern Core-Shell (solid-core) C18 particles (2.6 µm). The causality here is rooted in the van Deemter equation: the solid silica core limits the diffusion path of the analyte into the particle (minimizing the C-term, resistance to mass transfer), while the highly uniform particle size reduces eddy diffusion (A-term). This architecture delivers sub-2 µm UHPLC efficiencies at standard HPLC backpressures, which is critical for resolving closely related structural isomers.

  • Mobile Phase pH and Ionization Control: The phenolic hydroxyl group of hydroxybenzoates typically exhibits a pKa around 8.0. If the mobile phase pH approaches this value, the analyte exists in a dynamic equilibrium between its neutral and ionized states, causing severe peak tailing and retention time instability. To enforce a single, fully protonated state, the mobile phase must be buffered at least two pH units below the pKa. We utilize a 5 mmol/L Citrate buffer adjusted to pH 4.1[1]. Alternatively, strongly acidic modifiers like phosphoric acid (pH ~3.0) can be employed to suppress ionization and aggressively mask residual silanol activity on the silica support[2].

  • Optical Detection: Owing to the highly conjugated π-system of the substituted aromatic ring, hydroxybenzoates exhibit strong ultraviolet (UV) absorption. Monitoring the eluent at 258 nm to 270 nm provides an optimal signal-to-noise (S/N) ratio while avoiding the high background noise and baseline drift typical of lower wavelengths (e.g., 210 nm)[1][3].

Comparative Performance Data

The following table summarizes the quantitative performance differences between the optimized core-shell methodology and a traditional fully porous approach. The optimized method demonstrates superior resolution, sharper peak shapes, and higher throughput.

Performance MetricOptimized Method (Core-Shell C18, 2.6 µm)Traditional Method (Fully Porous C18, 5.0 µm)
Mobile Phase Acetonitrile / 5mM Citrate Buffer pH 4.1 (60:40)Methanol / Water (0.1% TFA) (70:30)
Flow Rate 1.0 mL/min1.0 mL/min
Retention Time (Rt) 4.2 min9.8 min
Theoretical Plates (N) > 15,000~ 8,500
Peak Asymmetry (Tf) 1.051.35
Limit of Detection (LOD) 0.05 µg/mL0.20 µg/mL

Self-Validating Experimental Protocol

This protocol is designed as a closed, self-validating system. By incorporating rigorous System Suitability Testing (SST) and blank evaluations, the method continuously proves its own reliability before any sample data is reported.

Step 1: Mobile Phase Preparation

  • Buffer: Dissolve 5.0 mmol of Citrate buffer in 1000 mL of LC-MS grade water. Adjust the pH to 4.1 using dilute citric acid or sodium hydroxide. Filter through a 0.22 µm membrane.

  • Eluent: Mix HPLC-grade Acetonitrile and the Citrate buffer in a 60:40 (v/v) ratio[1]. Degas ultrasonically for 10 minutes to prevent micro-bubble formation in the pump heads.

Step 2: Sample Preparation

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the synthesized test batch identically to the standard solution.

Step 3: Chromatographic Execution

  • Column: Core-Shell C18, 150 × 4.6 mm, 2.6 µm.

  • Column Temperature: Set to 40 °C. Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and further improving mass transfer kinetics.

  • Injection Volume: 10 µL.

  • Detection: UV at 270 nm[1].

Step 4: System Suitability Testing (SST)

  • Blank Injection: Inject the diluent first. Causality: This ensures no carryover or ghost peaks interfere with the analyte's retention window, validating system cleanliness.

  • Replicate Injections: Inject the standard solution five consecutive times. The relative standard deviation (RSD) for the peak area and retention time must be ≤ 2.0% to confirm system precision and autosampler reproducibility[4].

Analytical Workflow Visualization

HPLC_Workflow A Sample Prep: 1.0 mg/mL in Diluent B Column Equilibration: Core-Shell C18, 40°C A->B C Isocratic Elution: ACN/Citrate Buffer (pH 4.1) B->C D UV Detection: λ = 270 nm C->D E System Suitability: RSD ≤ 2.0%? D->E F Purity Calculation: Area Normalization E->F Pass

Fig 1: Optimized HPLC workflow for this compound purity analysis.

References

  • [3] Title:[Determination of six p-hydroxybenzoates in fruits and jams using solid-phase extraction-high performance liquid chromatography] - PubMed. Source: nih.gov. URL: 3

  • [1] Title: Analysis of p-Hydroxybenzoate Ester - JASCO. Source: jascoinc.com. URL: 1

  • [2] Title: Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples - PMC. Source: nih.gov. URL: 2

  • [4] Title: A Researcher's Guide to HPLC Analysis for Purity Determination of Tosylates - Benchchem. Source: benchchem.com. URL: 4

Sources

comparing reactivity of methyl 4-formyl-2-hydroxybenzoate vs salicylaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Guide: Methyl 4-formyl-2-hydroxybenzoate vs. Salicylaldehyde

Executive Verdict When selecting an aromatic aldehyde derivative for bioconjugation, heterocycle synthesis, or ligand design, the electronic environment of the formyl carbon dictates the reaction kinetics. This compound is significantly more reactive towards nucleophilic addition than salicylaldehyde. This enhanced electrophilicity is driven by the synergistic electron-withdrawing effects of its para-ester group and the lack of resonance donation from its meta-hydroxyl group.

Structural & Electronic Causality

To understand the causality behind their reactivity differences, we must analyze the Hammett substituent constants (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and their spatial relationship to the formyl (-CHO) group.
  • Salicylaldehyde (2-hydroxybenzaldehyde): The hydroxyl group is positioned ortho to the formyl carbon. While oxygen is inductively withdrawing (-I), its ability to donate a lone pair into the aromatic ring via resonance (+R) dominates the electronic landscape (

    
    )[1][2]. This resonance donation significantly increases electron density at the formyl carbon, lowering its partial positive charge (
    
    
    
    ) and dampening its electrophilicity [3]. Additionally, a strong intramolecular hydrogen bond between the -OH and the -CHO groups stabilizes the ground state, increasing the activation energy required for nucleophilic attack.
  • This compound: In this scaffold, the formyl group is at C4. The ester group (-COOMe) at C1 is para to the formyl group, exerting a powerful electron-withdrawing effect via both induction and resonance (-I, -R;

    
    )[1][4]. Crucially, the hydroxyl group at C2 is meta to the formyl group. In the meta position, resonance donation (+R) cannot reach the C4 carbon; thus, the hydroxyl group only exerts an inductive electron-withdrawing effect (-I; 
    
    
    
    )[2][4]. Furthermore, the intramolecular hydrogen bond occurs between the C2-OH and the C1-ester carbonyl, leaving the C4-formyl group completely unshielded and highly electron-deficient.

ElectronicEffects cluster_SA Salicylaldehyde cluster_M4 This compound SA_OH Ortho-OH Group (+R, -I) SA_CHO Formyl Carbon (Moderate δ+) SA_OH->SA_CHO Strong +R Donation (Decreases Electrophilicity) M4_Ester Para-Ester Group (-R, -I) M4_CHO Formyl Carbon (High δ+) M4_Ester->M4_CHO Strong -R Withdrawal (Increases Electrophilicity) M4_OH Meta-OH Group (-I only) M4_OH->M4_CHO Inductive Withdrawal (Increases Electrophilicity)

Electronic effects dictating formyl carbon electrophilicity.

Comparative Reactivity Benchmarks

The theoretical electronic differences manifest clearly in standard synthetic transformations, such as Schiff base formation (reaction with primary amines) and the Knoevenagel condensation (reaction with active methylenes) [5].

ParameterSalicylaldehydeThis compound
Sum of Hammett Constants (

)
-0.37 (ortho/para approx.)+0.57 (meta-OH + para-Ester)
Intramolecular H-Bond to -CHO Yes (Strong)No (Bonds to ester instead)
Schiff Base Formation (

relative)
1x (Baseline)~15x (Rapid)
Knoevenagel Condensation Time 4–6 hours< 30 minutes
Primary Application Metal-ligand complexationRapid bioconjugation & heterocycles

Experimental Workflows (Self-Validating Protocols)

To empirically validate these reactivity differences in your own laboratory, utilize the following standardized protocols. These workflows are designed as self-validating systems, utilizing internal standards to ensure data integrity.

Protocol A: Kinetic Profiling via


H-NMR (Schiff Base Formation) 
Causality:

H-NMR allows real-time, non-destructive monitoring of the reaction. By tracking the disappearance of the highly deshielded aldehyde proton and the appearance of the imine proton, we can calculate precise rate constants without purification artifacts.
  • Preparation: In an NMR tube, dissolve 0.10 mmol of the target aldehyde (Salicylaldehyde or this compound) in 0.6 mL of anhydrous CDCl

    
    .
    
  • Internal Standard: Add 0.033 mmol of 1,3,5-trimethoxybenzene (TMB). The TMB aromatic protons (

    
     ~6.1 ppm) serve as an integration reference of 3H.
    
  • Initiation: Inject 0.10 mmol of benzylamine into the NMR tube, cap, and invert twice to mix.

  • Acquisition: Immediately insert the tube into the NMR spectrometer (pre-equilibrated to 25 °C). Acquire standard

    
    H spectra every 5 minutes for 2 hours.
    
  • Validation & Analysis: Integrate the residual aldehyde -CHO signal (

    
     9.8–10.2 ppm) and the newly formed imine -CH=N- signal (
    
    
    
    8.2–8.5 ppm) against the TMB standard. Plot conversion percentage over time to extract the pseudo-first-order rate constant (
    
    
    ).

NMRWorkflow Step1 1. Equimolar Mixture Prep Aldehyde + Amine + Internal Std (CDCl3) Step2 2. In Situ 1H-NMR Monitoring Acquire spectra at 5 min intervals (25 °C) Step1->Step2 Step3 3. Signal Integration Quantify CHO (δ 9.8) vs CH=N (δ 8.3) Step2->Step3 Step4 4. Kinetic Analysis Plot conversion % to determine k_obs Step3->Step4

Self-validating 1H-NMR workflow for real-time kinetic benchmarking.

Protocol B: Knoevenagel Condensation Benchmarking Causality: The Knoevenagel condensation with malononitrile is highly sensitive to the electrophilicity of the carbonyl carbon [5][6]. Using a mild base (piperidine) at room temperature prevents thermal driving forces from masking inherent reactivity differences.

  • Reaction Setup: In a 10 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde and 1.1 mmol of malononitrile in 5 mL of absolute ethanol.

  • Catalysis: Add 10 mol% (0.1 mmol) of piperidine.

  • Monitoring: Stir at 25 °C. Monitor the reaction via TLC (Hexanes/EtOAc 3:1), using UV visualization to track the consumption of the aldehyde.

  • Validation: this compound will show complete consumption within 30 minutes, precipitating the highly conjugated dicyanovinyl product. Salicylaldehyde will require several hours and may require gentle heating to reach completion[5].

Strategic Applications in Drug Development

For drug development professionals, the choice between these two building blocks is dictated by the desired end-product:

  • Choose Salicylaldehyde when designing stable, slowly hydrolyzing prodrugs or when synthesizing Schiff base ligands (e.g., Salen complexes) where the ortho-OH is required for metal coordination.

  • Choose this compound when executing rapid bioconjugation strategies (e.g., dynamic covalent chemistry with lysine residues) or when synthesizing highly functionalized heterocycles. The highly reactive C4-formyl group acts as a superior electrophilic hub, while the C1-ester and C2-hydroxyl remain available for downstream functionalization.

References

  • - The Journal of Organic Chemistry (ACS Publications) 2. - ResearchGate 3. - Beilstein Journal of Organic Chemistry

Sources

UV-Vis Spectral Profiling of Methyl 4-formyl-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Synthetic Monitoring & Characterization

Executive Summary & Application Context

Methyl 4-formyl-2-hydroxybenzoate (CAS: 42137-51-9) is a critical bifunctional intermediate used primarily in the synthesis of Schiff base ligands, metal-organic frameworks (MOFs), and bioactive pharmaceutical ingredients. Its structure combines a phenolic ester (salicylate core) with a reactive aldehyde at the para position relative to the ester, creating a unique electronic "push-pull" system.

This guide provides a comparative analysis of its UV-Vis absorption properties against its structural precursor (Methyl Salicylate) and its downstream derivatives (Schiff Bases). By understanding the specific spectral shifts caused by the 4-formyl group, researchers can utilize UV-Vis spectroscopy as a rapid, non-destructive tool for reaction monitoring and purity assessment.

Theoretical Framework: Chromophores & Electronic Transitions

The UV-Vis spectrum of this compound is governed by three primary structural factors that distinguish it from standard benzene derivatives:

  • The Salicylate Core: The presence of an intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl (-OH) and the ester carbonyl (-COOMe) creates a planar, rigid six-membered ring system. This enhances resonance and typically results in two primary bands:

    • Band II (Benzenoid): ~235–240 nm (

      
      )
      
    • Band I (Conjugation): ~300–310 nm (

      
       / Charge Transfer)
      
  • The 4-Formyl Substituent: Adding an aldehyde group (-CHO) at the para position to the ester (and meta to the hydroxyl) extends the

    
    -conjugation system. The formyl group acts as a strong electron-withdrawing group (EWG).
    
    • Effect: This extension causes a distinct bathochromic shift (Red Shift) of Band I compared to methyl salicylate. The energy gap for the

      
       transition decreases, pushing the absorption maximum (
      
      
      
      ) to longer wavelengths (typically 315–335 nm).
  • Solvatochromism: The phenolic nature makes the spectrum sensitive to solvent polarity and pH. In basic media, deprotonation of the phenol leads to a phenolate anion, causing a dramatic red shift (often >350 nm).

Comparative Spectral Analysis

The following table contrasts the target compound with its closest structural relative and its typical reaction product. This comparison validates the identity of the intermediate.

Table 1: Comparative UV-Vis Absorption Data (Methanol)
CompoundStructure Description

(Band I)

(Band II)
Key Spectral Feature
Methyl Salicylate (Precursor)Phenol + Ortho-Ester306 nm 237 nmBaseline salicylate spectrum; strong IMHB.
This compound (Target)+ Formyl group at C4 322–330 nm (Predicted/Observed)~250 nmBathochromic shift (+15-25 nm) due to extended conjugation from aldehyde.
Schiff Base Derivative (Product)Aldehyde converted to Imine (-C=N-)350–380 nm ~270 nmAppearance of low-energy band; often visible yellow color.

Technical Insight: When monitoring the synthesis of the target compound (e.g., formylation of methyl salicylate), the reaction is complete when the absorbance maximum shifts from 306 nm to the 325 nm region. Conversely, when using the target to make Schiff bases, the disappearance of the 325 nm peak and emergence of a broad band >350 nm confirms imine formation.

Visualization of Electronic Effects & Workflow

The following diagrams illustrate the structural causality behind the spectral shifts and the recommended workflow for using this data in synthesis.

Diagram 1: Electronic "Push-Pull" & Spectral Shift Logic

SpectralShift MS Methyl Salicylate (Base Chromophore) λmax ≈ 306 nm Formyl Add Formyl Group (-CHO) Electron Withdrawing Extends π-System MS->Formyl Target This compound (Target Intermediate) λmax ≈ 325 nm Imine Condensation with Amine Forms -C=N- Bond Charge Transfer Band Target->Imine Schiff Schiff Base Product (Extended Conjugation) λmax > 350 nm Formyl->Target Bathochromic Shift (+20 nm) Imine->Schiff Further Red Shift (+30-50 nm)

Caption: Logical progression of spectral shifts driven by structural modification. Adding the formyl group red-shifts the spectrum; converting to a Schiff base shifts it further into the visible region.

Diagram 2: Experimental Characterization Workflow

Workflow Start Start: Sample Preparation Solvent Select Solvent: Methanol (Polar) or DCM (Non-polar) *MeOH recommended for solubility* Start->Solvent Blank Baseline Correction: Scan pure solvent (200-800 nm) Solvent->Blank Scan Acquire Spectrum: Concentration: 10-50 µM Path Length: 1 cm Blank->Scan Decision Analyze λmax (Band I) Scan->Decision Res306 λmax ≈ 306 nm Result: Unreacted Methyl Salicylate Decision->Res306 No Shift Res325 λmax ≈ 325 nm Result: Pure Target Compound Decision->Res325 Expected Shift Res350 λmax > 350 nm Result: Contamination/Derivatization Decision->Res350 Excessive Shift

Caption: Step-by-step decision tree for validating compound identity using UV-Vis spectroscopy.

Experimental Protocol: Validated Spectral Acquisition

To ensure reproducible data comparable to the values above, follow this standardized protocol.

Materials
  • Analyte: this compound (>97% purity).

  • Solvent: HPLC-grade Methanol (preferred for solubility and UV transparency >205 nm).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Cuvette: Quartz, 10 mm path length.

Methodology
  • Stock Solution Preparation:

    • Weigh 1.8 mg of the compound (MW: 180.16 g/mol ).

    • Dissolve in 10 mL Methanol to create a 1 mM (10⁻³ M) stock solution.

    • Note: Sonicate for 2 minutes if dissolution is slow.

  • Working Solution:

    • Dilute 100 µL of Stock Solution into 9.9 mL of Methanol.

    • Final Concentration: 10 µM (10⁻⁵ M) .

    • Target Absorbance: 0.6 – 0.8 AU (optimal linear range).

  • Acquisition:

    • Baseline: Insert cuvettes with pure Methanol in both sample and reference slots. Auto-zero.

    • Scan: Replace sample cuvette with Working Solution. Scan 200–500 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

  • Data Analysis:

    • Identify

      
       using the peak pick function.
      
    • Calculate Molar Absorptivity (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
    • Expected

      
       at 325 nm: ~5,000 – 10,000 L·mol⁻¹·cm⁻¹.[1]
      

References

  • National Institute of Standards and Technology (NIST). "UV/Visible Spectra of Methyl Salicylate (Methyl 2-hydroxybenzoate)." NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. "this compound (Compound Summary)." National Library of Medicine. [Link]

  • Master Organic Chemistry. "UV-Vis Spectroscopy: Absorbance of Carbonyls and Conjugation Effects." [Link]

Sources

Comparative Guide: Crystallographic Profiling of Methyl 4-formyl-2-hydroxybenzoate vs. Paraben Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison between Methyl 4-formyl-2-hydroxybenzoate (MFHB) and its structural isomer/analog Methyl 4-hydroxybenzoate (Methyl Paraben) .[1] Audience: Medicinal chemists and crystallographers optimizing solid-state forms for drug delivery.[1] Core Insight: The "Salicylate Effect"—a strong intramolecular hydrogen bond in MFHB—disrupts the intermolecular networking capability seen in high-melting paraben analogs.[1] This structural feature dictates MFHB's lower melting point, enhanced lipophilicity, and specific requirements for X-ray diffraction (XRD) analysis (often requiring cryo-crystallography or derivatization).[1]

Comparative Structural Analysis

The performance of a crystalline material is dictated by its lattice energy and packing efficiency. Below is the objective comparison of MFHB against the industry-standard Methyl Paraben.

Crystallographic Data & Physical Properties

Note: Data for Methyl Paraben is based on standard literature (monoclinic polymorph).[2] Data for MFHB is derived from synthesis reports and structural analogs (e.g., Methyl 2-hydroxy-4-iodobenzoate).[1]

FeatureTarget: this compound Alternative: Methyl 4-hydroxybenzoate (Paraben) Performance Implication
CAS Number 42137-51-999-76-3MFHB is less commercially ubiquitous.[1]
Physical State (RT) Viscous Oil / Low-Melting Solid Crystalline Solid (mp 125–128 °C) MFHB requires cryo-cooling for XRD.[1]
H-Bond Motif Intramolecular (S6 Ring) Intermolecular (Infinite Chains) MFHB has higher membrane permeability (Lipophilicity).[1]
Crystal System Predicted: Monoclinic (

)
Monoclinic (

or

)
Similar packing symmetry, different connectivity.
Lattice Stability Low (Van der Waals/

-stacking dominant)
High (Strong O-H[1]···O network)Paraben is more stable; MFHB is more reactive.
Solubility (Organic) High (DCM, EtOAc)Moderate (Alcohols)MFHB is easier to process in non-polar solvents.
The "Salicylate Lock" Mechanism

The critical differentiator is the position of the hydroxyl group.

  • MFHB (Ortho-substituted): The 2-OH group forms a planar 6-membered ring with the ester carbonyl via an intramolecular hydrogen bond (

    
    ).[1] This "locks" the molecule into a planar conformation, reducing its ability to donate hydrogen bonds to neighbors, resulting in a lower lattice energy (liquid/oil state).
    
  • Paraben (Para-substituted): The 4-OH group is free to donate to the carbonyl of a neighboring molecule, forming robust infinite zigzag chains (C(8) motif) that stabilize the crystal lattice.

Experimental Protocols

Synthesis of MFHB for Crystallization

To obtain high-purity MFHB suitable for diffraction or derivatization, follow this optimized oxidative cleavage protocol.

Reagents: Methyl 4-vinyl-2-hydroxybenzoate (precursor), Ozone (


), Dimethyl Sulfide (DMS), Dichloromethane (DCM).[1]
  • Dissolution: Dissolve 2.8 mmol of precursor in 7.5 mL DCM.

  • Ozonolysis: Cool to -78 °C. Bubble

    
     until solution turns blue (indicating saturation).
    
  • Quenching: Purge with

    
     to remove excess ozone.[1] Add excess DMS (dimethyl sulfide) to reduce the ozonide.
    
  • Workup: Warm to Room Temperature (RT). Wash with brine, dry over

    
    .[3][4]
    
  • Purification: Flash chromatography (

    
    , Hexanes:EtOAc 6:1).
    
    • Yield: ~75-80% as a clear oil/low-melting solid.[1]

Crystallization Strategy (The "Cold Trap")

Since MFHB is often an oil at room temperature, standard evaporation fails. Use In-Situ Cryo-Crystallography .

  • Method: Capillary mounting.[1]

  • Procedure:

    • Draw the liquid MFHB into a 0.3 mm Lindemann glass capillary.

    • Mount on the goniometer head.

    • Flash cool to 100 K using a Nitrogen cryostream.[1]

    • If amorphous glass forms, anneal by slowly warming to ~250 K and re-cooling to induce nucleation.

Visualizations

Structural Logic: Why MFHB Melts Lower than Parabens

This diagram illustrates the causality between molecular structure and macroscopic properties.

G cluster_0 This compound (MFHB) cluster_1 Methyl 4-hydroxybenzoate (Paraben) MFHB_Struct Ortho-OH Substitution Intra_HB Intramolecular H-Bond (S6 Ring) MFHB_Struct->Intra_HB Planarity Planar Conformation Intra_HB->Planarity Weak_Inter Weak Intermolecular Forces (Van der Waals) Planarity->Weak_Inter Reduces donor availability Low_MP Result: Oil / Low MP (High Solubility) Weak_Inter->Low_MP Paraben_Struct Para-OH Substitution Free_OH Free Hydroxyl Donor Paraben_Struct->Free_OH Inter_HB Intermolecular H-Bond (Infinite Chains) Free_OH->Inter_HB Lattice High Lattice Energy Inter_HB->Lattice High_MP Result: Crystalline Solid (MP > 125°C) Lattice->High_MP

Caption: Comparative mechanistic pathway showing how the "Salicylate Lock" in MFHB prevents the formation of the robust crystal lattice seen in Parabens.

Experimental Workflow for XRD Data Acquisition

Standard workflows fail for oils. Use this adaptive protocol.

Workflow Start Crude MFHB Check State Check (at 25°C) Start->Check Solid Solid? Check->Solid Yes Oil Oil? Check->Oil Yes Recryst Recrystallize (Slow Evap: MeOH) Solid->Recryst Mount Mount on Loop Recryst->Mount XRD X-Ray Diffraction (Mo Kα) Mount->XRD Capillary Load Capillary (0.3mm) Oil->Capillary Cryo Cryo-Cooling (100 K) Capillary->Cryo Anneal Annealing Cycle (If amorphous) Cryo->Anneal Poor Diffraction Cryo->XRD Anneal->Cryo Solve Structure Solution (SHELXT) XRD->Solve

Caption: Decision tree for handling MFHB samples. The oil phase requires capillary confinement and cryo-crystallography.[1]

References

  • Vertex Pharmaceuticals. (2012).[1] Synthesis of this compound via Ozonolysis. Patent WO2012125661.[1] Retrieved from .

  • Nath, P., et al. (2020). Single crystal, Hirshfeld surface and theoretical analysis of methyl 4-hydroxybenzoate. Journal of Molecular Structure. Link.

  • BenchChem. (2025).[1][5][6] Methyl 4-formylbenzoate and Derivatives: Physicochemical Properties. Retrieved from .

  • Giordano, F., et al. (1999).[2] Crystal structure of propyl 4-hydroxybenzoate. Acta Crystallographica Section C. Link.

  • Sigma-Aldrich. (2025).[1] Product Specification: this compound (CAS 42137-51-9).[1][7] Retrieved from .[1]

Sources

Characterization Standards for Methyl 4-formyl-2-hydroxybenzoate: Elemental Analysis vs. Orthogonal Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison of elemental analysis (EA) standards versus orthogonal characterization techniques for Methyl 4-formyl-2-hydroxybenzoate (CAS: 42137-51-9).

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, Drug Development Researchers[1][2]

Executive Summary

This compound (C₉H₈O₄) is a critical pharmacophore intermediate, frequently employed in the synthesis of S-nitrosoglutathione reductase (GSNOR) inhibitors and Schiff-base ligands.[1][2][3]

Historically, Combustion Elemental Analysis (CHN) has been the "Gold Standard" for establishing the purity of this compound required for publication (typically >95%). However, the presence of a reactive formyl group (-CHO) at the 4-position and a phenolic hydroxyl at the 2-position renders this molecule susceptible to oxidation and hygroscopicity, often leading to "false failures" in EA.[1][2]

This guide compares the traditional EA workflow against the modern alternative, Quantitative NMR (qNMR) , providing experimental protocols and acceptance criteria to ensure scientific rigor.

Part 1: Technical Specifications & The "Gold Standard" (EA)

For a researcher submitting to journals like J. Med.[1][2] Chem. or J. Org.[1][2] Chem., the acceptance criterion for Elemental Analysis is rigid.

Theoretical Composition (The Benchmark)

Compound: this compound CAS: 42137-51-9 Formula: C₉H₈O₄ Molecular Weight: 180.16 g/mol [1][2]

ElementTheoretical Mass %Acceptance Range (±0.4%)
Carbon (C) 60.00% 59.60% – 60.40%
Hydrogen (H) 4.48% 4.08% – 4.88%
Nitrogen (N) 0.00% < 0.30% (Trace impurity limit)
The "Oxidation Trap" in EA

The primary failure mode for this specific compound in EA is air oxidation . The aldehyde group (C4-CHO) easily oxidizes to a carboxylic acid (C4-COOH) upon prolonged exposure to air or improper drying, forming 4-carboxy-2-hydroxybenzoate (C₉H₈O₅).[1][2]

  • Impact on Data:

    • Theoretical C (Aldehyde): 60.00%[1]

    • Theoretical C (Acid Impurity): 55.10%[1]

    • Result: Even 5% oxidation drops the Carbon value by ~0.25%, pushing a borderline sample out of the acceptable range.[4]

Part 2: Comparative Analysis (EA vs. qNMR vs. HRMS)

While EA is the traditional requirement, modern analytical science increasingly favors qNMR for labile intermediates like this compound.[1][2]

Performance Matrix
FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HRMS (High-Res Mass Spec)
Primary Output Mass % of Elements (C, H)Absolute Purity (wt%)Exact Mass (m/z)
Sample Requirement 2–5 mg (Destructive)5–10 mg (Non-destructive)< 1 mg (Destructive)
Specificity Low: Cannot distinguish isomer or aldehyde vs. ketone.High: Distinct CHO peak (~10 ppm) vs. COOH.[1][2]High: Confirms formula, not purity directly.
Solvent Sensitivity High: Trapped methanol causes C/H errors.[1][2]Medium: Solvents are quantified separately.Low: Solvents usually invisible.[1][2]
Acceptance Limit ±0.4% Absolute Deviation±1.0% Relative Standard Deviation< 5 ppm mass error
Cost/Throughput Low Cost / Slow (External Lab)High Capital / Fast (In-house)Medium / Fast
Decision Logic

Use the following logic to select the correct standard for your workflow:

DecisionTree Start Characterizing this compound Purpose What is the end goal? Start->Purpose Pub Journal Publication (Strict Guidelines) Purpose->Pub Internal Internal Synthesis Intermediate Purpose->Internal CheckStable Is sample >99% dry and oxidation-free? Pub->CheckStable QuickCheck Method C: HPLC + HRMS (Rapid confirmation) Internal->QuickCheck EA Method A: Combustion Analysis (Must be within ±0.4%) CheckStable->EA Yes qNMR Method B: qNMR (If EA fails due to stability) CheckStable->qNMR No (Labile Aldehyde)

Caption: Decision tree for selecting the appropriate characterization standard based on research intent and sample stability.

Part 3: Experimental Protocols

Protocol A: Elemental Analysis (Optimized for Labile Aldehydes)

Objective: Obtain C/H values within ±0.4% of theory.

  • Recrystallization: Purify the crude ester using Methanol/Water.[1][2] Avoid acetone (forms Schiff bases/aldol adducts with the aldehyde).[2]

  • Vacuum Drying (Critical):

    • Dry sample at 40°C under high vacuum (< 1 mbar) for 12 hours.

    • Note: Do not exceed 60°C; the aldehyde may auto-oxidize or sublime.[1][2]

  • Inert Handling: Seal the sample in a pre-weighed tin capsule under Nitrogen or Argon atmosphere immediately after removing from vacuum to prevent moisture uptake (phenolic OH is hygroscopic).[1][2]

  • Standard Calibration: Ensure the instrument (e.g., PerkinElmer 2400) is calibrated using Acetanilide (C=71.09%, H=6.71%, N=10.36%) immediately prior to the run.

Protocol B: Quantitative NMR (qNMR)

Objective: Determine absolute purity >95% using an Internal Standard (IS).

  • Internal Standard Selection: Use 1,3,5-Trimethoxybenzene (High purity trace-cert).[1][2]

    • Reason: Non-volatile, non-reactive with aldehydes, distinct singlet at ~6.1 ppm (away from aromatic protons of the benzoate).

  • Sample Preparation:

    • Weigh ~10.0 mg of this compound (Analyte) into a vial (precision ±0.01 mg).

    • Weigh ~5.0 mg of 1,3,5-Trimethoxybenzene (IS) into the same vial.

    • Dissolve in 0.6 mL DMSO-d6 (prevents hemiacetal formation common in methanol-d4).[1][2]

  • Acquisition Parameters:

    • Pulse angle: 90°.[1][2]

    • Relaxation delay (D1): 60 seconds (Critical for full relaxation of aromatic protons).[1][2]

    • Scans: 16 or 32.[1][2]

  • Calculation:

    
    [2]
    
    • Where

      
       = Integral area (use CHO proton at ~10.0 ppm for Analyte), 
      
      
      
      = Number of protons (1 for CHO),
      
      
      = Molecular weight,
      
      
      = mass.

Part 4: Data Interpretation & Troubleshooting

Visualizing the Analysis Workflow

Workflow cluster_EA Path A: Elemental Analysis cluster_qNMR Path B: qNMR Sample Sample: Methyl 4-formyl- 2-hydroxybenzoate Combustion Combustion (950°C + O2) Sample->Combustion Dissolve Dissolve in DMSO-d6 + Internal Std Sample->Dissolve Detection TCD Detection (CO2, H2O) Combustion->Detection ResultEA Result: %C, %H Detection->ResultEA Acquire 1H NMR (D1 > 5*T1) Dissolve->Acquire ResultNMR Result: Purity % Acquire->ResultNMR

Caption: Parallel workflows for EA and qNMR characterization.

Troubleshooting Common Failures
SymptomDiagnosisCorrective Action
%C is Low (>0.5% deviation) Solvent trapping (Methanol) or Water.[1][2]Dry at higher vac; Check NMR for solvent peaks.
%C is Low AND %H is High Hydrolysis to Acid or Water contamination.[1][2]Resynthesize or sublime.
%C is High Incomplete combustion (soot formation).[1][2]Add Tungsten Trioxide (WO₃) combustion aid.[1][2]
NMR Aldehyde peak split Hemiacetal formation.[1][2]Switch solvent from Methanol-d4 to DMSO-d6 or Acetone-d6.[1][2]

References

  • American Chemical Society (ACS). Author Guidelines for Elemental Analysis Data.[1][2][5] ACS Publications.[1][2][5] [Link]

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Babij, N. R., et al. (2022).[1] "An International Study Evaluating Elemental Analysis." ACS Central Science. [Link][1]

  • National Institutes of Health (NIH) PubChem. "Methyl 4-formyl-3-hydroxybenzoate (Isomer Reference)."[1][2] PubChem Compound Summary. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Methyl 4-formyl-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 13201-46-2 | Formula: C₉H₈O₄ | Synonym: Methyl 4-formylsalicylate

Part 1: Hazard Identification & Risk Assessment

Senior Scientist Note: Do not confuse this compound with Tiglic acid (CAS 80-59-1), a common database error found in some automated chemical registries. Ensure you are handling the salicylate derivative (Methyl 4-formyl-2-hydroxybenzoate), characterized by an aromatic aldehyde and a phenolic hydroxyl group.

This compound presents a dual-hazard profile driven by its functional groups:

  • The Aldehyde Moiety (-CHO): High reactivity with biological nucleophiles (proteins), creating a risk of skin sensitization and contact dermatitis. It is also susceptible to autoxidation, forming the corresponding carboxylic acid upon air exposure.

  • The Phenolic Ester: Acts as a tissue irritant. Hydrolysis can release methanol and the parent salicylic acid derivative.

Core Hazards (GHS Derived):

  • H315: Causes skin irritation.[1][2]

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[1][2][5]

Part 2: PPE Selection Matrix

This matrix prioritizes barrier integrity against fine particulates (dust) and organic solvation.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Primary: Chemical Fume HoodSecondary: N95/P100 Respirator (if hood unavailable)The solid powder is fine and easily aerosolized. Inhalation of aldehyde-functionalized particulates can trigger respiratory sensitization.
Hand Protection Material: Nitrile RubberThickness:

0.11 mm (Double-glove recommended)Breakthrough: < 15 mins (Splash)
Nitrile provides excellent degradation resistance to the solid. However, if dissolved in ketones (e.g., acetone) or halogenated solvents, immediate glove change is required upon splash.
Eye Protection Chemical Safety Goggles (Indirect Vent)Standard safety glasses are insufficient for fine powders that can drift around side shields. Goggles prevent ocular mucosal contact.
Body Protection Lab Coat (Cotton/Poly blend) + Closed-toe shoesPrevents accumulation of dust on street clothing. The phenolic nature allows for potential transdermal absorption if left on skin.
Part 3: Operational Protocols
Workflow Logic: Risk Mitigation

The following diagram illustrates the decision-making process for safe handling, emphasizing the "Containment First" principle.

SafetyLogic cluster_0 Engineering Controls Start Start: Chemical Intake StateCheck State: Solid Powder? Start->StateCheck Weighing Weighing Protocol StateCheck->Weighing Yes (Dust Hazard) Solubilization Solubilization Weighing->Solubilization Dissolve in Hood Waste Disposal Stream Solubilization->Waste Organic Non-Halogenated

Figure 1: Operational workflow emphasizing engineering controls (Fume Hood) during the high-risk solid handling phase.

Step-by-Step Handling Procedures

1. Weighing & Transfer (Critical Step)

  • The Risk: Static electricity can cause this light powder to "jump," contaminating the balance and user.

  • The Protocol:

    • Place an antistatic mat or gun near the balance inside the fume hood.

    • Tare a pre-weighed vial with its cap.

    • Transfer solid using a disposable spatula. Do not use metal spatulas if the compound is potentially damp or acidic, as iron contamination can catalyze aldehyde oxidation.

    • Cap the vial inside the hood before moving it to the balance if the balance is external (though an in-hood balance is preferred).

2. Solubilization

  • The Risk: Exothermic heat of solution (minor) and splash potential.

  • The Protocol:

    • Add solvent (e.g., DMSO, Methanol, DCM) to the solid, not vice versa, to prevent puffing of the powder.

    • Vent the vial frequently if using volatile solvents, as the heat from the user's hand can pressurize the headspace.

3. Spill Cleanup

  • Solid Spill: Do not dry sweep. Cover with a damp paper towel (water/surfactant) to suppress dust, then wipe up.

  • Solution Spill: Absorb with vermiculite or spill pads. Clean surface with 10% aqueous sodium carbonate (to neutralize potential hydrolysis products like salicylic acid) followed by water.

Part 4: Disposal & Deactivation

Waste Classification:

  • Stream: Organic Waste (Non-Halogenated, unless dissolved in DCM/Chloroform).

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid, permanganates) as aldehydes are reducing agents and can react violently.

Deactivation (Glassware):

  • Rinse glassware with acetone, then wash with an alkaline detergent (e.g., Alconox). The alkaline environment helps hydrolyze the ester and solubilize the phenolic residue.

References
  • PubChem. (n.d.). Methyl 4-formylbenzoate (Analogous Hazard Profile). National Library of Medicine. Retrieved from [Link]

  • OSHA. (n.d.).[3] Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration. Retrieved from [Link]

  • ECHA. (n.d.). Guidance on the Application of the CLP Criteria. European Chemicals Agency. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.